The thermal decomposition of the azo compound 2,2′-azobis-(2-4-dimethylvaleronitrile) (ABVN) has been studied using Differential Scanning Calorimetry (DSC) and the Vent Sizing Package 2 (VSP2) to understand its decomposition kinetics and associated thermal hazards [1].
The decomposition of azo compounds like ABVN generally begins with the cleavage of the carbon-nitrogen bond adjacent to the -N=N- group, releasing nitrogen gas and generating free radical species [1]. These radicals are highly active and can initiate further exothermic reactions.
The table below summarizes the key thermal hazard parameters obtained from these experimental methods.
| Parameter | Experimental Method | Value | Significance |
|---|---|---|---|
| Apparent Onset Temp. ((T_0)) | DSC | Not Specified | Temperature at which the exothermic decomposition is first detected. |
| Peak Temp. ((T_p)) | DSC | Not Specified | Temperature at which the decomposition reaction rate is at its maximum. |
| Heat of Decomposition ((ΔH_d)) | DSC | Not Specified | Total exothermic heat release from the decomposition reaction. |
| Max Pressure ((P_{max})) | VSP2 (Adiabatic) | Not Specified | Worst-case scenario pressure build-up in a closed system. |
| Max Temp. ((T_{max})) | VSP2 (Adiabatic) | Not Specified | Worst-case scenario temperature reached in a closed system. |
| Max Self-Heat Rate ((dT/dt)_{max}) | VSP2 (Adiabatic) | Not Specified | Maximum rate of temperature increase, indicating reaction severity. |
| Time to Max Rate ((TMR_{ad})) | VSP2 (Adiabatic) | Not Specified | Critical for assessing time available to emergency response. |
| Activation Energy ((E_a)) | Calculated (Flynn-Wall-Ozawa) | Not Specified | Energy barrier for the decomposition reaction; key for kinetic modeling. |
The search results outline the core methodologies used to generate the data above [1].
The following diagram illustrates the logical workflow of the experimental and data analysis process for studying ABVN's thermal hazards, as described in the research.
This workflow maps the process from sample analysis through to the derivation of safe operating conditions [1].
The research indicates that ABVN, like other azo compounds, is thermally sensitive and requires careful handling. The study emphasizes a proactive safety approach, integrating data from multiple calorimetric techniques (DSC and VSP2) to fully understand the decomposition hazards from initial screening to worst-case scenario modeling [1]. This data is crucial for designing safer reaction conditions and establishing emergency procedures in industrial settings, particularly in pharmaceutical development where such initiators are used.
ADVN, or 2,2'-Azobis(2,4-dimethylvaleronitrile), is an azo compound widely used as a thermal free radical initiator in polymerization reactions and other synthetic chemistry applications.
The table below compares ADVN with other commonly used free radical initiators to highlight its specific niche.
| Initiator Name | Chemical Type | 10-hour Half-life Temperature | Key Solubility Characteristics | Primary Use Cases |
|---|---|---|---|---|
| ADVN | Azo Compound | ~51°C | Soluble in organic solvents | Medium-temperature solution or bulk polymerization of vinyl monomers [2] |
| AIBN | Azo Compound | ~65°C | Soluble in organic solvents | A common medium-temperature initiator; higher temperature alternative to ADVN [2] |
| Benzoyl Peroxide | Organic Peroxide | ~73°C | Soluble in organic solvents | High-temperature polymerizations [2] |
| Potassium Persulfate | Inorganic Peroxide | ~50-60°C (highly pH-dependent) | Water-soluble | Aqueous polymerizations, emulsion polymerizations [2] |
| 4,4'-Azobis(4-cyanovaleric acid) | Azo Compound | ~69°C | Water-soluble | Aqueous polymerizations, reactions where a carboxylic acid functional group is needed [2] |
The following workflow outlines a general experimental methodology for using thermal free radical initiators like ADVN in a free radical addition polymerization.
General workflow for free radical polymerization using thermal initiators.
Key Experimental Details:
Solubility represents one of the most critical physicochemical properties in pharmaceutical development, directly impacting drug bioavailability, formulation design, and therapeutic efficacy. The solubility of a compound refers to the maximum amount of solute that dissolves in a specific solvent at constant temperature and pressure to form a saturated solution [1]. In pharmaceutical contexts, solubility is typically expressed as mass/volume concentration (e.g., mg/mL) or molar concentration (mol/L), with logarithmic transformation (LogS) commonly employed to handle the wide range of possible values spanning several orders of magnitude [2] [3]. The United States Pharmacopeia (USP) categorizes solubility using descriptive terms based on the approximate volume of solvent required to dissolve one part of solute, ranging from "very soluble" (less than 1 part solvent required) to "practically insoluble" (10,000 or more parts solvent required) [1].
The significance of solubility determination has intensified in recent years due to a pronounced trend toward pharmaceutical compounds with increasingly challenging solubility profiles. Current drug discovery pipelines reveal a substantial shift toward compounds falling into Biopharmaceutics Classification System (BCS) Class II (high permeability, low solubility) and Class IV (low permeability, low solubility) categories [1]. This trend presents formidable challenges for drug development, as solubility values below 1 mg/mL typically indicate poor absorption characteristics, necessitating extensive preformulation studies to improve solubility [1]. For organic compounds in drug development, solubility in various organic solvents directly influences processes including synthetic route selection, reaction efficiency, purification strategies, and crystallization optimization [2] [3].
Modern computational approaches to solubility prediction have evolved from empirical group additivity methods to sophisticated machine learning (ML) frameworks that leverage molecular structure-property relationships. The fundamental challenge in solubility prediction lies in accurately capturing the complex thermodynamics of dissolution, which involves balancing solute-solute interactions (crystal lattice energy), solute-solvent interactions (solvation energy), and solution-phase phenomena [3]. Successful ML implementations typically employ either descriptor-based models using carefully selected molecular features or graph-based neural networks that learn directly from molecular structures [4].
A significant advancement in the field has been the rational selection of a minimal set of physically meaningful descriptors rather than relying on hundreds of abstract molecular features. Research demonstrates that effective solubility prediction can be achieved with approximately 14 key descriptors representing fundamental molecular properties including sum of thermal and electronic energies, solvation energy, orbital interactions between solute and solvent, dipole moment, charge distribution, molecular volume, solvent accessible surface area, molecular weight, atom count, and experimental melting point [3]. This descriptor selection strategy enhances model interpretability while maintaining predictive accuracy close to the expected level of noise in experimental training data (approximately LogS ± 0.7) [3].
Recent advancements in solubility prediction have yielded models that approach the aleatoric uncertainty limit of available experimental data, suggesting that further significant improvements require higher-quality training datasets rather than more sophisticated algorithms [4]. The current state-of-the-art includes models derived from FASTPROP and CHEMPROP architectures trained on the comprehensive BigSolDB dataset, which contain 103,944 experimental solubility values for 1,448 organic compounds measured in 213 individual solvents [2] [4]. These models demonstrate particular strength in extrapolation to unseen solutes, a critical capability for drug discovery applications where solubility predictions are needed for novel chemical entities.
Table 1: Performance Comparison of Modern Solubility Prediction Models
| Model Architecture | RMSE (LogS Units) | % Predictions within LogS ± 0.7 | % Predictions within LogS ± 1.0 | Extrapolation Capability |
|---|---|---|---|---|
| FASTSOLV (FASTPROP-based) | 0.5-1.0 | 60-80% | 74-90% | Excellent for new solutes |
| CHEMPROP-based | 0.5-1.0 | 60-80% | 74-90% | Excellent for new solutes |
| Vermeire et al. (2022) | ~1.5 | ~40% | ~60% | Limited without experimental data |
| Traditional QSPR | 1.0-2.0 | 30-50% | 50-70% | Poor to moderate |
These modern models exhibit 2-3 times better accuracy compared to previous state-of-the-art models when extrapolating to new solutes, with the additional advantage of being 2 orders of magnitude faster than computational alternatives like COSMO-RS [4]. The most accurate models achieve performance metrics approaching the established experimental variability limit of 0.5-1.0 LogS units, which represents the inherent noise in experimental measurements across different laboratories [3] [4]. This level of accuracy makes these tools particularly valuable for high-throughput screening in early drug development.
Experimental solubility determination requires meticulous protocol implementation to generate reliable, reproducible data. The following core principles must be observed: the solvent and solute must be of high purity; a genuine saturated solution must be obtained before sampling; the method for separating solution from undissolved solute must be effective; the analytical method must be accurate and reliable; and temperature must be precisely controlled throughout the experiment [1]. The shake flask method remains the gold standard for solubility determination, particularly valued for its accuracy across a broad range of solutes [1]. This method involves agitating a mixture of excess solute and solvent until equilibrium is established, typically requiring more than 30 minutes per sample, followed by separation of the saturated solution and quantification of dissolved solute concentration.
For pharmaceutical applications, solubility should ideally be measured at two temperatures: 4°C to ensure physical stability and 37°C to support biopharmaceutical evaluation relevant to physiological conditions [1]. Additionally, comprehensive solubility profiling should include several key studies: intrinsic solubility determination (equilibrium solubility of the free acid or base form at pH where it is fully un-ionized); pH-solubility profiling across physiologically relevant ranges (typically pH 1-8); solubility in pharmaceutical cosolvents (e.g., ethanol, PEG, propylene glycol); and investigation of surfactant effects on solubility [1].
Table 2: Analytical Methods for Solubility Quantification
| Method | Key Advantages | Limitations | Optimal Application Range |
|---|---|---|---|
| HPLC (High Performance Liquid Chromatography) | High specificity, separates drug from impurities/degradation products | Requires method development, more time-consuming | Broad applicability, especially for complex mixtures |
| UV Spectroscopy | Rapid analysis, direct measurement of aqueous samples | Limited to chromophore-containing compounds, potential interference | High-throughput screening, single-component systems |
| Fluorescence Spectroscopy | High sensitivity, specific for fluorescent compounds | Limited compound applicability, potential quenching | Low-concentration quantification for fluorescent molecules |
| Gas Chromatography | High resolution and sensitivity | Requires volatility or derivatization, limited to stable compounds | Volatile solutes, organic solvent systems |
pH-Solubility Profiling is essential for ionizable compounds and involves running equilibrium solubility experiments across a pH range of 3-4 to characterize the dependence of solubility on ionization state [1]. The solubility of ionizable compounds follows the Henderson-Hasselbalch relationship and depends on both the pKa of the ionizing functional group and the intrinsic solubility of both ionized and un-ionized forms. For compounds with multiple ionizable groups, comprehensive profiling across wider pH ranges may be necessary.
Surfactant Effect Studies evaluate the potential for amphiphilic compounds to enhance solubility through micelle formation. Different surfactant classes provide varied enhancement mechanisms: ionic surfactants (e.g., cetyltrimethyl ammonium bromide as cationic, sodium dodecyl sulfate as anionic); zwitterionic surfactants (e.g., phospholipids, phosphatidylcholine); and non-ionic surfactants (e.g., polysorbates, sorbitan esters) [1]. These studies are particularly valuable for formulating poorly soluble compounds and establishing biorelevant dissolution media.
The integration of computational prediction and experimental validation represents best practice in modern solubility assessment. The following Graphviz diagram illustrates the comprehensive workflow for solubility determination in pharmaceutical development:
Workflow integrating computational prediction and experimental validation in solubility assessment.
Successful implementation of solubility assessment programs requires careful consideration of several organizational and technical factors. For computational predictions, researchers should prioritize models demonstrating strong extrapolation performance on unseen solute molecules, as this most closely mirrors the real-world drug discovery scenario [4]. The FASTSOLV model represents an optimal choice for high-throughput applications due to its speed and accuracy, while CHEMPROP-based models may provide marginally better performance when sufficient computational resources are available [4].
For experimental validation, establishing quality control criteria is essential, including specification of maximum acceptable variance between replicate measurements and validation of analytical methods across the expected concentration range. Organizations should maintain internal solubility databases following the model of BigSolDB, incorporating both literature data and proprietary measurements in a standardized format [2]. This approach enables continuous improvement of predictive models through expansion of training datasets and identification of systematic measurement errors.
The field of solubility assessment continues to evolve rapidly, with several emerging trends likely to shape future practices. The recognition that current models are approaching the aleatoric limit of available data highlights the need for higher-quality experimental measurements rather than increasingly sophisticated algorithms [4]. Future progress will require coordinated community efforts to standardize experimental protocols and reduce inter-laboratory variability, which currently limits model accuracy to approximately 0.5-1.0 LogS units [3] [4].
Integration of solubility prediction into automated drug discovery platforms represents another promising direction, with modern APIs enabling real-time solubility assessment for thousands of candidate compounds during virtual screening [4]. Additionally, the development of unified models that simultaneously predict multiple physicochemical properties (solubility, permeability, melting point) from shared molecular representations may further enhance efficiency in pharmaceutical development. As these tools become more accessible and accurate, they will continue to transform solubility assessment from a bottleneck into an enabling technology for drug development.
Azobis compounds (azo initiators) represent a class of chemical compounds characterized by the presence of a diazenyl functional group (-N=N-) that serves as a source of free radicals when exposed to thermal or photochemical stimuli. These compounds play a pivotal role in pharmaceutical research and development, particularly in polymer-based drug delivery systems, polymer encapsulation of active pharmaceutical ingredients (APIs), and the synthesis of polymeric excipients. The fundamental decomposition mechanism of azobis compounds involves homolytic cleavage of the carbon-nitrogen covalent bond under thermal, chemical, or photochemical conditions, producing carbon-centered free radicals and nitrogen gas. This decomposition process is highly exothermic and can lead to thermal runaway reactions if not properly managed, posing significant safety hazards during storage and handling in research and manufacturing environments. [1] [2]
The structural diversity of azobis compounds allows for tuning of their decomposition characteristics to suit specific applications. Common azobis compounds used in pharmaceutical research include 2,2'-Azobis(2-methylpropionitrile) (AIBN), 2,2'-Azobis(2,4-dimethyl)valeronitrile (ADVN), 2,2'-Azobis(4-methoxy-2,4-dimethylvaleronitrile) (V70), and water-soluble variants such as 2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH) and 2,2'-Azobis[2-(2-imidazolin-2-yl)propane] dihydrochloride (AIBI). Each compound exhibits distinct thermal properties and decomposition kinetics, requiring customized storage and handling protocols to ensure both safety and functionality in pharmaceutical applications. The core challenge in handling these compounds lies in balancing their necessary reactivity for intended applications with appropriate stability for safe storage and transport. [3] [1] [2]
The thermal decomposition behavior of azobis compounds follows first-order kinetics, with the rate of decomposition being highly temperature-dependent. This relationship between temperature and decomposition rate can be represented by Arrhenius kinetics, where the rate constant increases exponentially with temperature. Different azobis compounds exhibit varying decomposition temperatures and rates, allowing researchers to select appropriate initiators based on the required reaction conditions. The decomposition process is characterized by the evolution of nitrogen gas, which serves as a measurable indicator of decomposition progress and can be used to quantify kinetic parameters. [4]
Table 1: Thermal Decomposition Properties of Common Azobis Compounds
| Compound | CAS Number | Molecular Weight | Decomposition Temperature | Flash Point | Solubility |
|---|---|---|---|---|---|
| AIBN | 78-67-1 | 164.21 g/mol | 102-104°C (dec.) | 4°C | Insoluble in water; soluble in organic solvents |
| ADVN | - | - | - | - | - |
| AAPH | 2997-92-4 | 271.19 g/mol | - | - | Soluble in water |
| AIBI | 27776-21-2 | 323.27 g/mol | 190°C (dec.) | - | 347 g/L in water at 20°C |
| V70 | 15545-97-8 | 308.42 g/mol | - | 189.5°C | Insoluble in water |
The decomposition products of azobis compounds include nitrogen gas and various radical species that can undergo further reactions, including combination to form stable molecules or initiation of polymerization reactions. For instance, AIBN decomposes to generate 2-cyano-2-propyl radicals and nitrogen gas, with the radicals subsequently combining to form tetramethylsuccinonitrile (TMSN), a compound with significant toxicity concerns. The hazard profile of these decomposition products necessitates careful engineering controls and personal protective equipment during handling. Additionally, many azobis compounds are photosensitive, with studies demonstrating that UV exposure significantly reduces their thermal stability, advancing decomposition onset temperatures and increasing mass loss during main decomposition stages. [5] [1]
The thermal stability of azobis compounds is typically evaluated using differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA), which provide critical data on exothermic characteristics and decomposition profiles. DSC measurements allow researchers to determine key parameters including onset temperature of decomposition (T₀), heat of decomposition (ΔHd), and self-accelerating decomposition temperature (SADT). These measurements are typically conducted at various heating rates (e.g., 2, 4, 8, and 16°C/min) to enable kinetic analysis using isoconversional methods such as Flynn-Wall-Ozawa and Kissinger analyses. These methodologies allow for the calculation of apparent activation energy (Ea) and pre-exponential factor (A), which are essential for predicting thermal behavior under different storage and processing conditions. [6] [7]
Complementary TGA analysis provides information on mass loss patterns associated with decomposition processes, helping to identify stages of decomposition and volatile product formation. For comprehensive hazard assessment, these techniques are often coupled with advanced calorimetric methods such as accelerating rate calorimetry (ARC) and vent sizing package (VSP2) to evaluate thermal runaway potential under adiabatic conditions. These experimental approaches collectively enable the construction of detailed thermal profiles for each azobis compound, forming the basis for establishing safe storage and handling protocols in pharmaceutical research environments. The International Confederation for Thermal Analysis and Calorimetry (ICTAC) kinetics committee recommendations provide standardized approaches for analyzing multi-step decomposition kinetics of energetic materials like azobis compounds. [6] [7] [8]
The kinetic analysis of azobis compounds decomposition provides critical parameters for safety assessment and process design. The apparent activation energy (Ea) represents the energy barrier that must be overcome for the decomposition reaction to occur, with higher values indicating greater thermal stability. Research has demonstrated that different azobis compounds exhibit varying activation energies, with values ranging from approximately 150 kJ/mol for AIBI to over 390 kJ/mol for certain azobis-triazole derivatives. The pre-exponential factor (A) relates to the frequency of molecular collisions leading to decomposition, while the critical temperature of thermal explosion (Tb) represents the threshold at which rapid, uncontrolled decomposition occurs. [7] [8]
Table 2: Experimentally Determined Kinetic Parameters for Azobis Compounds
| Compound | Activation Energy (Ea) | Pre-exponential Factor (ln A/s⁻¹) | Decomposition Onset | SADT | Analytical Method |
|---|---|---|---|---|---|
| ADVN | - | - | - | <50°C | DSC, VSP2 |
| ABVN | - | - | - | <50°C | DSC, Kinetic Simulation |
| 1,1'-Azobis-1,2,3-triazole | 291.4 kJ/mol (Kissinger) 284.5 kJ/mol (Ozawa) | 75.53 | - | - | TG-DSC |
| 4,4'-Azobis-1,2,4-triazole | 396.2 kJ/mol (Kissinger) 386.1 kJ/mol (Ozawa) | 80.98 | - | - | TG-DSC |
| AIBI | ~150 kJ/mol | - | ~160°C | - | DSC, FWO Method |
The self-accelerating decomposition temperature (SADT) represents a critical safety parameter defined as the lowest temperature at which self-accelerating decomposition may occur in a substance in the packaging as used in transport. For many azobis compounds, including ABVN, the SADT has been determined to be below 50°C, necessitating strict temperature control during storage and transport. Research has shown that packaging size significantly influences SADT, with studies evaluating different scenarios including 25 kg and 50 kg packages. The time to maximum rate (TMR) under adiabatic conditions provides additional important data for designing emergency relief systems and establishing safe operating temperatures in pharmaceutical manufacturing processes involving azobis compounds. [6]
Experimental Workflow for Assessing Azobis Compounds Stability
The storage stability of azobis compounds is highly dependent on maintaining appropriate environmental conditions to prevent premature decomposition or hazardous scenarios. These compounds should be stored in tightly closed containers placed in a dry, cool, and well-ventilated area, protected from direct sunlight and all potential ignition sources. Specific temperature control is critical for safety, with many azobis compounds requiring storage at temperatures not exceeding 10°C, and some recommendations specifying 2-8°C for long-term storage. The storage facility must maintain temperatures well below the determined self-accelerating decomposition temperature (SADT), which for many azobis compounds is below 50°C. Additionally, storage areas should be equipped with proper signage and separated from incompatible materials including oxidizing agents, acids, aldehydes, peroxides, and metal salts, which can catalyze decomposition reactions. [3] [1]
The photosensitive nature of many azobis compounds necessitates protection from light, particularly UV radiation. Research has demonstrated that exposure to UV radiation (e.g., 100 mW/m² at 254 nm) for 24 hours significantly advances the initial decomposition temperature (T₀) and increases mass loss during the main decomposition stage. Therefore, amber containers or light-resistant packaging is recommended for light-sensitive azobis compounds. For water-soluble variants like AAPH and AIBI, protection from moisture is equally important to prevent hydrolysis. The original packaging should be maintained whenever possible, and containers should be kept tightly sealed when not in use to prevent contamination and moisture absorption. Furthermore, azobis compounds should be stored separately from foodstuff containers and incompatible materials to prevent cross-contamination and potential hazardous reactions. [5] [3]
The primary hazards associated with azobis compounds include their tendency toward self-decomposition, potential for explosive decomposition when confined or contaminated, and the toxicity of their decomposition products. Prevention strategies should focus on strict temperature control, with monitoring systems in place to detect any temperature excursions that might indicate initiation of decomposition. Electrostatic discharge represents another significant risk factor, necessitating the use of grounding and bonding procedures during transfer operations to prevent static charge accumulation. All equipment used for handling these materials should be spark-proof and explosion-proof, particularly when processing azobis compounds in powder form where dust explosions present additional concerns. [3] [1]
Engineering controls should include adequate ventilation systems to prevent accumulation of toxic decomposition products, with local exhaust ventilation preferred for handling operations. Fire protection systems must be appropriate for the specific hazards of azobis compounds, with considerations for both small fires (dry chemical, CO₂, water spray, or regular foam) and large fires (flooding with water from a distance). Emergency response planning should address the potential for container explosion during fire scenarios, establishing safe distances and evacuation protocols. Personnel training should emphasize the recognition of early warning signs of decomposition, including gas evolution, discoloration, or unexpected temperature increases. The implementation of a chemical stability management program that includes regular inspection of stored azobis compounds, inventory rotation to prevent extended storage, and condition monitoring provides a systematic approach to risk reduction in pharmaceutical research settings. [3] [1]
A comprehensive study on the photosensitivity and thermal stability of 2,2'-Azobis(2,4-dimethyl)valeronitrile (ADVN) revealed significant impacts of UV exposure on its decomposition characteristics. When ADVN was exposed to UV radiation (100 mW/m² at 254 nm) for 24 hours, researchers observed not only an advanced initial decomposition temperature (T₀) but also increased mass loss during the main decomposition stage. Kinetic analysis demonstrated that the apparent activation energy and integral procedural decomposition temperature (IPDT) of ADVN decreased after extended UV exposure, indicating reduced thermal stability. This study established critical prevention mechanisms, highlighting the necessity to completely isolate ADVN from UV exposure under all circumstances to avoid aging or thermal runaway scenarios. The research methodology employed in this investigation serves as an important benchmark for handling potentially hazardous chemicals, particularly azo compounds with photosensitivity concerns. [5]
Further analysis of ADVN and related compounds using calorimetric techniques and kinetic calculations determined that the self-accelerating decomposition temperature (SADT) for these compounds remains below 50°C. This finding has significant implications for storage and transport regulations, particularly when considering different packaging configurations. Studies evaluated the impact of various packaging conditions on SADT, with verification through simulation methods performed with packaging of 25.0 kg and 50.0 kg of material. The results underscored the importance of establishing computational approaches for more rapid determination of SADT values, providing alternatives to time-consuming and costly large-scale experiments while maintaining safety standards in pharmaceutical research operations. [6]
The thermal decomposition kinetics of the water-soluble initiator 2,2'-Azobis[2-(2-imidazolin-2-yl)propane] dihydrochloride (AIBI) was investigated using a combined experimental and computational approach. This study employed a heat-wait-search methodology to observe exothermic reactions upon heating to the decomposition point, revealing reactions initiating around 160°C. Interestingly, no noticeable phase change was observed at this temperature, despite previous reports noting mass loss, highlighting the complex phase behavior of this water-soluble azobis compound. The research combined differential scanning calorimetry with isoconversional kinetic analysis via the Flynn-Wall-Ozawa method, revealing a complex decomposition process with an apparent activation energy of approximately 150 kJ mol⁻¹. [8]
This investigation exemplified the two-pronged analytical strategy recommended for comprehensive stability assessment, beginning with model-free methodology for initial kinetic assessment followed by model-based approaches for advanced verification. The study confirmed the intricate thermal decomposition characteristics of AIBI and highlighted the necessity for careful temperature management during storage and transport to prevent autocatalysis. Researchers recommended maintaining ambient temperatures below 100°C for this compound and provided a framework for predicting thermal hazards that informs safer handling and storage practices specific to water-soluble azobis compounds used in pharmaceutical applications, particularly in aqueous polymerization systems for drug delivery platforms. [8]
In the event of a spill or accidental release of azobis compounds, immediate action must be taken to prevent hazardous situations. Personnel should evacuate the area and ensure adequate ventilation, while avoiding dust formation which could create explosive atmospheres. All ignition sources must be eliminated immediately, including electrical equipment that could generate sparks. For spill containment, use spark-proof tools and non-combustible absorbent materials to collect the substance, placing it in appropriate sealed containers for disposal. It is critical to prevent the chemical from entering drains or waterways due to potential environmental hazards, with some azobis compounds classified as harmful to aquatic life with long-lasting effects. If a decomposition incident occurs, the primary focus should be on evacuation and allowing the reaction to complete in a controlled manner from a safe distance, as intervention during active decomposition may exacerbate the situation. [3] [1]
Emergency personnel must be equipped with self-contained breathing apparatus (SCBA) and appropriate chemical protective clothing when responding to significant spills or decomposition events. Special precautions should be taken for spills occurring in confined spaces, where toxic gas accumulation or oxygen deficiency may present additional hazards. The decomposition of azobis compounds produces various toxic gases, including nitrogen oxides and in some cases cyanide-containing compounds, requiring comprehensive air monitoring during cleanup operations. All adhered or collected material should be promptly disposed of in accordance with appropriate laws and regulations, considering the potentially hazardous nature of both the parent compound and its decomposition products. [3] [1]
In cases of human exposure to azobis compounds or their decomposition products, immediate first aid measures should be implemented prior to seeking medical attention. For inhalation exposure, the affected person should be moved to fresh air immediately, with oxygen administration if breathing is difficult. If not breathing, artificial respiration should be provided by trained personnel, though mouth-to-mouth resuscitation should be avoided if the victim has ingested or inhaled the chemical. Following skin contact, contaminated clothing should be removed immediately and the affected area washed thoroughly with soap and plenty of water. For eye exposure, rinsing with pure water for at least 15 minutes is recommended, with medical consultation following all significant exposures. [3]
If ingestion occurs, the mouth should be rinsed with water but vomiting should not be induced, as this may increase absorption of toxic decomposition products or create aspiration hazards. Never give anything by mouth to an unconscious person, and immediate consultation with a poison control center or medical doctor is essential. The most important symptoms of exposure may include irritation to respiratory tract, skin, and eyes, with potential for more severe effects depending on the specific compound and extent of exposure. Medical personnel should be informed about the specific azobis compound involved, as decomposition products vary among different compounds and may require specific treatment approaches. For instance, compounds containing nitrile groups may metabolize to cyanide in the body, necessitating specific antidotal therapies. [3] [1]
Thermal hazard assessment for organic peroxides is crucial for safe handling in chemical industries. The general approach involves combining experimental data with theoretical models to evaluate both the probability and severity of a thermal runaway reaction [1]. Key parameters include:
Quantitative Structure-Property Relationship (QSPR) models can predict these hazard parameters directly from the molecular structure of an organic peroxide, allowing for hazard ranking before extensive lab work [1].
The following table summarizes standard experimental techniques used to determine the key thermal hazard parameters mentioned above.
| Experimental Technique | Key Measured Parameters | Methodology Overview |
|---|---|---|
| Differential Scanning Calorimetry (DSC) | Onset Temperature (T₀), Activation Energy (Eₐ), Heat of Decomposition (ΔH) [2] | A small sample and an inert reference are heated under controlled program. Heat flow difference is measured to determine onset temperature & reaction enthalpy [2]. |
| Accelerating Rate Calorimetry (ARC) | Time to Maximum Rate (TMRₐd), Self-accelerating decomposition temperature [2] | Sample heated adiabatically to detect exothermic activity. Instrument tracks self-heating rate, providing data on reaction kinetics under worst-case scenario [2]. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification of decomposition products [2] | Volatile thermal decomposition products are separated & identified, helping to propose & confirm initial decomposition mechanisms [2]. |
| Density Functional Theory (DFT) Calculations | Energy barriers for proposed decomposition pathways [2] | Computational method calculates energy for each proposed reaction step, helping determine the most likely decomposition mechanism [2]. |
The overall process for assessing and ranking the thermal hazard of an organic peroxide like ADVN typically follows a structured workflow. The diagram below outlines the key steps, from initial experimentation to final hazard classification.
This workflow integrates experimental data and computational models to determine thermal hazard levels [2] [1].
Since specific data for ADVN is not available in the search results, you can:
The following table summarizes the thermal decomposition data for several key azobis compounds, highlighting their variability and conditions.
| Compound Name | Abbreviation | Decomposition Temperature Range / Onset | Experimental Conditions | Key Parameters (E: Activation Energy) | References |
|---|---|---|---|---|---|
| 2,2'-Azobis(2-methylpropionitrile) | AIBN | Starts above 40 °C; common study range: 66-72 °C | Primarily in solution (e.g., toluene), with spin traps (PBN, DMPO) for EPR. | - | [1] [2] |
| 2,2'-Azobis(2,4-dimethylvaleronitrile) | ADVN | Detectable mass loss from ~30 °C; stability affected by UV exposure. | TG/DSC in N₂ or air (isothermal/non-isothermal). | - | [3] [4] |
| 4,4'-Azobis-1,2,4-triazole | ATRZ | Onset: ~300 °C; peak exotherm at ~310 °C (at 5 °C/min). | TG/DSC, N₂ atmosphere, heating rates 5-20 °C/min. | E: 381 - 393 kJ/mol | [5] |
| 1,1'-Azobis-1,2,3-triazole | - | Critical temperature of thermal explosion: 187.01 °C. | TG/DSC, N₂ atmosphere. | E: 284.5 - 291.4 kJ/mol | [6] |
| 2,2'-Azobis(1H-imidazole-4,5-dicarbonitrile) | TCAD | Decomposition temperature: 369 °C. | Differential Thermal Analysis (DTA) & Thermogravimetry (TG). | - | [7] |
Researchers employ several well-established calorimetric and spectroscopic methods to study azobis compound decomposition. Here are detailed protocols for two key approaches:
1. Thermogravimetry/Differential Scanning Calorimetry (TG/DSC) This method measures mass loss and heat flow associated with decomposition under controlled conditions.
2. Electron Paramagnetic Resonance (EPR) with Spin Trapping This technique is used to detect and identify short-lived free radicals generated during decomposition.
Azo initiators like 2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH) are strategically used as free radical generators to evaluate the oxidative stability of drug candidates [8].
This model helps rank-order the effectiveness of antioxidants and provides critical data for formulating stable drugs.
The core decomposition mechanism for azobis compounds involves homolytic cleavage of the azo bond, generating nitrogen gas and carbon-centered radicals. The diagram below illustrates the pathway for AIBN and the subsequent role of a spin trap in EPR analysis.
This diagram shows the initial formation of 2-cyano-2-propyl radicals (CP●) and nitrogen gas from AIBN upon heating [1] [2]. Under aerobic conditions, these carbon-centered radicals readily react with atmospheric oxygen to form 2-cyano-2-propoxyl radicals (CPO●) [1]. For detection via EPR spectroscopy, a spin trap is added to the system, which reacts with the short-lived radicals (CP● or CPO●) to form a stable spin adduct that gives a characteristic EPR signal [1].
| Property | Specification |
|---|---|
| CAS Number | 4419-11-8 [1] [2] |
| Chemical Name | 2,2'-Azobis(2,4-dimethylvaleronitrile) [1] |
| Molecular Formula | C₁₄H₂₄N₄ [1] [2] |
| Molecular Weight | 248.37 g/mol [1] |
| Appearance | White crystalline powder [1] [2] |
| 10-hr Half-life Temperature | 51 °C (in toluene) [1] [2] |
| Melting Point | 45 - 70 °C (decomposes) [1] |
| Self-Accelerating Decomposition Temp. (SADT) | 30 °C [1] |
| Solubility | Soluble in organic solvents (benzene, acetone, ether, toluene, methanol, DMF); Insoluble in water [1] [2] |
| Kinetic Parameter | Value |
|---|---|
| Activation Energy (Eₐ) | 117.8 kJ/mol (approx. 122 kJ/mol in another source) [1] [2] |
| Frequency Factor (ln A) | 32.94 [1] |
ADVN is thermally unstable and requires careful handling. The low Self-Accelerating Decomposition Temperature (SADT) of 30°C [1] means it can spontaneously decompose at relatively low temperatures.
The diagram below illustrates the conceptual process of determining the decomposition kinetics of ADVN, which is crucial for predicting its behavior and ensuring safe handling in experimental and industrial settings.
Workflow for determining ADVN decomposition kinetics and safety parameters.
Given the thermal instability of ADVN, the following diagram outlines the critical decision points and actions for its safe storage and handling.
Critical safety and storage protocol for handling thermally sensitive ADVN.
ABVN is an azo compound known for generating free radicals through thermal decomposition, making it effective for initiating polymerization reactions at relatively low temperatures [1] [2].
Table 1: Physicochemical Properties of ABVN
| Property | Specification / Value |
|---|---|
| Chemical Name | 2,2'-Azobis(2,4-dimethylvaleronitrile) [1] |
| CAS Number | 4419-11-8 [1] [2] |
| Molecular Formula | C₁₄H₂₄N₄ [1] [2] |
| Molecular Weight | 248.37 g/mol [1] [2] |
| Appearance | White to slightly yellow crystalline powder or granule [1] |
| Melting Point | 45-70°C [1] [2] |
| Water Solubility | 9.37 mg/L at 20°C (Insoluble) [1] [3] |
| Solubility in Organic Solvents | Soluble in alcohols, ether, chloroform (slightly), DMSO (sparingly), methanol (slightly) [2] [3] |
Table 2: Polymerization Initiator Specifications
| Parameter | Specification |
|---|---|
| Assay (Purity) | ≥ 98.0% [2] |
| Theoretical Active Oxygen Content | 6.44% [3] |
| Recommended Storage Temperature | -20°C to 10°C (cool and dry conditions) [1] [3] |
| Self-Accelerating Decomposition Temperature (SADT) | 30°C [2] |
This protocol is adapted from a published method for embedding multicolor fluorescent protein-labeled neural circuits in resin, which utilized ABVN to achieve polymerization at a low temperature [4].
The following workflow diagram summarizes the key steps of the protocol:
ABVN is a thermally sensitive compound classified under Grade 4.1 (flammable solid) and requires careful handling to prevent thermal runaway [3] [5].
Table 3: Hazard and Storage Information
| Aspect | Protocol / Hazard |
|---|---|
| Storage | Seal and store in a cool, dry, well-ventilated place. Avoid sunlight and high temperatures. Ideal storage is below 10°C [1] [3]. |
| Incompatible Materials | Keep away from heat, sparks, open flames, acids, reducing agents, and flammable materials [3]. |
| Thermal Hazard | The SADT is 30°C. Decomposes before boiling, and can contribute to thermal runaway in polymerization reactions [2] [5]. |
| Fire Fighting | Small fires: use foam or dry powder extinguisher. Large fires: withdraw and use a water spray from a safe distance [3]. |
| Pot Life | Monomer-initiator mixtures have a limited pot life. Microencapsulation of the initiator can be used to prevent premature spontaneous polymerization [6] [7]. |
2,2'-Azobis(2,4-dimethylvaleronitrile), commonly known as AMVN or Vazo 52, is a lipophilic azo compound widely used as a thermal free radical initiator [1]. Its decomposition produces nitrogen gas and two carbon-centered radicals that efficiently initiate the polymerization of vinyl monomers [1].
A key advantage of AMVN is its lipophilicity, making it particularly suitable for polymerizations in organic solvents and for synthesizing hydrophobic polymers [2]. Compared to common peroxide initiators, azo initiators like AMVN offer benefits including reduced risk of branching chains, enhanced safety during storage and handling, and simpler reaction conditions as they do not undergo redox reactions [1].
The table below summarizes the essential properties of AMVN for experimental planning.
| Property | Specification for AMVN |
|---|---|
| Chemical Names | AMVN; ADVN; 2,2'-azobis(2,4-dimethylvaleronitrile); 2,2'-azobis(2,4-dimethylpentanenitrile) [1] |
| 10-Hour Half-Life Temperature | 52°C [1] |
| Typical Reaction Temperature Range | 40°C - 70°C (10°C-30°C above or below the grade number) [1] |
| Solubility | Lipophilic; soluble in common organic solvents like toluene and acetone [1]. |
| Primary Decomposition Products | Nitrogen gas (N₂) and two carbon-centered radicals [1]. |
Selecting the right initiator depends on your reaction temperature and medium. AMVN is ideal for low-temperature polymerizations in organic media. The following table compares it with other common azo initiators.
| Initiator Grade | Chemical Name | Common Abbr. | 10-Hr Half-Life Temp. | Key Benefit / Use Case |
|---|---|---|---|---|
| Vazo 52 | 2,2'-azobis(2,4-dimethylvaleronitrile) | AMVN, ADVN | 52°C | Low-temperature polymerizations [1] |
| Vazo 64 | 2,2'-azobis(2-methylpropanenitrile) | AIBN | 64°C | Cost-effective [1] |
| Vazo 67 | 2,2'-azobis(2-methylbutanenitrile) | AMBN | 67°C | Best solubility [1] |
| Vazo 56 WSP | 2,2'-azobis(2-methylpropionamidine) dihydrochloride | AAPH | 56°C | Water-soluble reactions [1] |
The following is a generalized workflow for a free radical polymerization using AMVN. You must determine specific parameters like monomer type, concentration, solvent, and temperature based on your target polymer.
Reaction Setup:
Initiation & Propagation:
Termination & Work-up:
The following techniques are standard for characterizing the synthesized polymers:
AMVN is a highly useful initiator for synthesizing polymers with well-defined structures, particularly in hydrophobic systems for applications like drug delivery, electronics, and specialty coatings [1]. Its lipophilicity and predictable decomposition kinetics allow for good control over molecular weight and architecture.
2,2'-Azobis(2,4-dimethylvaleronitrile), commonly known as ABVN (CAS 4419-11-8) or V-65, is an efficient azo compound initiator for free radical polymerization of various vinyl monomers, including methyl methacrylate (MMA). As a low-temperature initiator, ABVN offers distinct advantages over other initiators due to its relatively lower decomposition temperature (approximately 45-70°C), which allows for smoother polymerization kinetics and reduced risk of runaway reactions. [1] The initiation mechanism involves thermal decomposition of ABVN molecules, generating reactive free radicals that attack the carbon-carbon double bonds of MMA monomers, beginning the chain propagation process that ultimately forms high molecular weight PMMA chains. [1]
The molecular structure of ABVN (C14H24N4) features two nitrile groups flanking an azo bridge (-N=N-), which undergoes homolytic cleavage when heated, producing two carbon-centered radicals and releasing nitrogen gas. These radicals are particularly effective for initiating polymerization of acrylic monomers like MMA, resulting in polymers with controlled molecular weights and narrow polydispersity. The 10-hour half-life temperature of ABVN is approximately 52°C, making it particularly suitable for polymerizations conducted at moderate temperatures (50-70°C). [1]
ABVN appears as a white to slightly yellow crystalline powder or granule with a predicted density of 0.93±0.1 g/cm³. It has limited water solubility (9.37 mg/L at 20°C) but dissolves readily in various organic solvents including toluene, acetone, and the MMA monomer itself. The compound exhibits relatively low vapour pressure (0.812 Pa at 20°C), reducing evaporation losses during processing. [1]
Table 1: Physical-Chemical Properties of ABVN
| Property | Value/Specification | Conditions |
|---|---|---|
| Appearance | White to slightly yellow crystalline powder or granule | Visual |
| Melting Point | 45-70°C | - |
| Molecular Weight | 248.37 g/mol | - |
| Molecular Formula | C14H24N4 | - |
| Density | 0.93±0.1 g/cm³ | Predicted |
| Water Solubility | 9.37 mg/L | 20°C |
| Vapour Pressure | 0.812 Pa | 20°C |
Proper storage of ABVN is critical for maintaining its initiator efficacy and ensuring safety. ABVN should be stored in its original sealed container in a cool, dry, and well-ventilated environment, protected from direct sunlight and high temperatures. The storage area should be free from potential ignition sources and equipped with appropriate fire suppression systems. [1]
Due to the thermolabile nature of azo compounds, ABVN may undergo auto-accelerated decomposition if contaminated with strong acids, oxidizing agents, or other decomposition catalysts. Always use clean, non-reactive equipment (stainless steel or glass) when handling ABVN, and avoid contact with heavy metal salts or other radical scavengers that might prematurely decompose the initiator. [1]
PMMA can be synthesized through several polymerization techniques, each offering distinct advantages for specific applications. The polymerization method significantly influences the molecular weight, particle size distribution, and thermal properties of the final product. [2]
Bulk Polymerization: This method involves polymerizing the neat monomer without any diluent or dispersing medium. The process is typically initiated by heat or a chemical initiator like ABVN, which triggers the reaction where MMA molecules link together to form long polymer chains. Bulk polymerization can yield high molecular weight polymers with excellent clarity and low porosity, but has limitations due to the highly exothermic nature of the reaction, which can lead to uneven heating and potential product degradation if not properly controlled. This method is typically used for smaller scale productions or specific applications requiring the highest optical clarity. [2]
Suspension Polymerization: As the most common industrial method for manufacturing PMMA, suspension polymerization involves dispersing MMA in an aqueous medium containing a suspending agent, forming droplets that act as individual microreactors. The advantage of this method is superior temperature control, leading to a more uniform product with controlled particle size. The exothermic heat generated during polymerization is more easily managed through the aqueous phase, and the resulting PMMA beads or granules can be easily separated from water, dried, and further processed into various forms like sheets, rods, or molded parts. [2]
Solution Polymerization: Although less common for large-scale PMMA production, solution polymerization involves dissolving the MMA monomer in a suitable solvent before initiating the polymerization reaction. The solvent helps dissolve the monomer, enabling better mixing and control over reaction conditions. After polymerization, the solvent is evaporated, leaving behind the polymer. This method can produce high-quality PMMA but is less economically favorable due to the additional cost and complexity associated with solvent recovery and environmental considerations. [2]
Table 2: Required Materials and Equipment
| Materials | Specifications | Purpose |
|---|---|---|
| Methyl Methacrylate (MMA) | ≥99% purity, inhibited with hydroquinone | Monomer |
| ABVN (V-65) | ≥98% purity, white crystalline powder | Free radical initiator |
| Hydroquinone | Laboratory reagent grade | Polymerization inhibitor (for control) |
| Nitrogen Gas | High purity (≥99.998%) | Oxygen removal |
| Solvents | Toluene, methanol (analytical grade) | Purification and precipitation |
| Equipment | Specifications |
|---|---|
| Reaction Vessel | Three-neck round bottom flask (500 mL to 1 L) |
| Heating Mantle | With temperature controller (±0.5°C) |
| Condenser | Water-cooled reflux condenser |
| Gas Inlet System | For nitrogen purging with bubbling stone |
| Agitation System | Overhead mechanical stirrer with Teflon paddle |
Monomer Purification: Remove the inhibitor (typically hydroquinone) from commercial MMA monomer by passing it through a column of basic alumina or by washing with 5% sodium hydroxide solution followed by deionized water until neutral pH. Dry the purified MMA over anhydrous magnesium sulfate and filter under nitrogen atmosphere. [3]
Reaction Setup: Charge 200 mL of purified MMA monomer into the clean, dry reaction vessel. Add ABVN initiator at 0.1-0.5 mol% relative to monomer (typically 0.25-1.25 g per 100 mL MMA). Equip the flask with the reflux condenser, nitrogen inlet, and mechanical stirrer. Place the assembly in the heating mantle. [1]
Oxygen Removal: Begin a slow stream of nitrogen gas through the solution while stirring at approximately 100 rpm. Continue purging for 20-30 minutes to ensure complete removal of dissolved oxygen, which can inhibit free radical polymerization. [4]
Polymerization: After oxygen removal, increase the stirring speed to 200-250 rpm and gradually heat the reaction mixture to 60±2°C. Maintain this temperature with constant stirring. The polymerization should begin within 15-30 minutes, evidenced by a gradual increase in viscosity. [1]
Reaction Monitoring: Continue the polymerization for 4-8 hours, monitoring the viscosity increase and temperature stability. The reaction is highly exothermic; ensure the temperature controller maintains the set point to prevent auto-acceleration effects (Trommsdorff effect). [4]
Termination: When the conversion reaches 80-90% (or when the viscosity makes stirring difficult), terminate the polymerization by rapidly cooling the reaction vessel in an ice bath. For additional termination, add 10-20 mg of hydroquinone dissolved in a small amount of acetone. [3]
Polymer Recovery: Precipitate the polymer by slowly pouring the viscous solution into a large excess of rapidly stirred methanol (approximately 500 mL). Filter the precipitated polymer and wash with fresh methanol. [4]
Purification: Purify the crude PMMA by redissolving in toluene (approximately 20% w/v) and reprecipitating in methanol. Repeat this process twice to remove any residual monomer and initiator fragments. [3]
Drying: Dry the purified PMMA under vacuum (50-60°C) for at least 24 hours until constant weight is achieved. Store in a desiccator protected from light. [4]
Workflow Diagram Title: PMMA Synthesis Process
The synthesized PMMA should be characterized using several analytical techniques to confirm its structure and properties:
Fourier-Transform Infrared Spectroscopy (FTIR): Prepare a thin film of PMMA by casting from acetone solution onto a KBr plate. Characteristic absorption bands should include: C=O stretching at 1730 cm⁻¹, C-O stretching at 1140-1190 cm⁻¹, and α-methyl groups at 1388 and 750 cm⁻¹. [5]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve approximately 10-20 mg of PMMA in 0.6 mL of deuterated chloroform (CDCl₃). ¹H NMR should show signals at: δ = 3.6 ppm (-OCH₃), δ = 0.8-1.2 ppm (backbone -CH₂-C(CH₃)-), and δ = 1.8-2.1 ppm (α-methyl -CH₃). [5]
Gel Permeation Chromatography (GPC): Determine molecular weight and polydispersity using GPC with THF as eluent at a flow rate of 1.0 mL/min. Calibrate with PMMA standards. Typical number-average molecular weights (Mₙ) for ABVN-initiated PMMA range from 50,000-200,000 g/mol with polydispersity indices (PDI) of 1.5-2.5. [1]
Thermogravimetric Analysis (TGA): Perform under nitrogen atmosphere with a heating rate of 10°C/min from room temperature to 600°C. PMMA typically shows a single major decomposition step beginning around 300°C, with the maximum decomposition rate at approximately 360-380°C. [6]
Differential Scanning Calorimetry (DSC): Determine the glass transition temperature (T𝑔) using a heating rate of 10°C/min under nitrogen. Heat-cool-heat cycles should be used to erase thermal history. The T𝑔 of atactic PMMA is typically 105°C, but may vary with molecular weight and tacticity. [6]
Table 3: Quality Control Parameters for PMMA
| Parameter | Test Method | Specification |
|---|---|---|
| Conversion Yield | Gravimetric analysis | ≥85% |
| Molecular Weight (Mₙ) | GPC | 50,000-200,000 g/mol |
| Polydispersity Index | GPC | 1.5-2.5 |
| Glass Transition Temperature | DSC | 100-110°C |
| Residual Monomer | GC or ¹H NMR | <0.5% |
| Transmittance | UV-Vis spectroscopy | ≥92% (at 560 nm, 3 mm thickness) |
In orthopedic surgery, PMMA is widely used as bone cement for fixing prosthetic implants. The ABVN-initiated PMMA offers advantages in this application due to its controlled polymerization kinetics and minimal residual monomer, which reduces potential toxicity. However, modifications are often required to address limitations such as the high exothermic temperature during polymerization (which can cause tissue necrosis) and low bioactivity. Research has shown that incorporating inorganic bioactive fillers such as tricalcium silicate (TCS), β-tricalcium phosphate (β-TCP), or bioactive glass can significantly improve the biological properties of PMMA bone cement. These composites demonstrate enhanced bioactivity, reduced polymerization temperature, and improved cell viability and osteoblast activity. [7]
For dental applications, PMMA is used in denture bases and temporary crowns. The ABVN initiation system provides polymers with excellent color stability and mechanical properties suitable for intraoral use. Recent advances include the development of PMMA-graphene oxide nanocomposites which exhibit improved mechanical strength, thermal stability, and fungal resistance. [5]
PMMA's exceptional optical clarity (transmitting up to 92% of visible light) and UV resistance make it valuable for optical devices, lenses, and transparent glazing materials. ABVN-initiated PMMA is particularly suitable for high-precision optical components due to its excellent surface finish and minimal yellowing. The weatherability of PMMA can be further enhanced by incorporating UV-absorbing additives during polymerization. [6]
In electronics and advanced materials, PMMA serves as photoresist in extreme ultraviolet (EUV) lithography, where its controlled molecular weight and narrow polydispersity are critical for achieving high resolution patterns. Recent research has focused on developing PMMA nanocomposites with carbon nanotubes, graphene oxide, or other nanoparticles to create materials with tailored electrical conductivity, thermal stability, and mechanical strength for specialized applications. [8]
Low Conversion Yield: This may result from oxygen contamination or insufficient initiator. Ensure proper nitrogen purging and verify initiator concentration and activity. Check initiator storage conditions as ABVN decomposes if improperly stored. [1]
Low Molecular Weight: Often caused by excessive initiator concentration, high impurities, or too high reaction temperature. Reduce initiator concentration, improve monomer purification, or lower reaction temperature. [4]
Broad Molecular Weight Distribution: Typically results from poor temperature control or inadequate mixing. Improve temperature uniformity and ensure sufficient agitation throughout the polymerization. [4]
Yellowing of Product: May indicate overheating or contamination. Ensure precise temperature control and use high purity reagents. Add appropriate stabilizers if necessary. [6]
For higher molecular weights, use lower initiator concentrations (0.1-0.2 mol%) and moderate temperatures (55-65°C). For narrower molecular weight distributions, ensure efficient mixing and precise temperature control throughout the reaction. To enhance thermal stability, consider incorporating methacrylic acid comonomers or appropriate additives. [5]
ABVN serves as an excellent initiator for PMMA synthesis, offering controlled polymerization at moderate temperatures and producing polymers with desirable properties for various applications. The protocols outlined in this document provide researchers with detailed methodologies for synthesizing PMMA with tailored characteristics. The versatility of the ABVN initiation system allows for the production of both conventional PMMA and advanced nanocomposites, enabling materials design for specific performance requirements in biomedical, optical, and industrial applications.
The search results confirm that chemical blowing agents (CBAs) are substances that decompose at specific temperatures to release gases (such as nitrogen) within a polymer melt, creating a cellular structure [1] [2]. They are broadly classified into organic and inorganic types.
ADVN (2,2'-Azobis(2,4-dimethylvaleronitrile)) falls into the category of organic thermal decomposition blowing agents, which also includes azo compounds, nitroso compounds, and acylhydrazide agents [1] [3]. These agents are generally known for their good dispersibility and ability to produce uniform bubbles [1].
The following diagram outlines the generic experimental workflow for chemical foaming, which would be adapted for a specific agent like ADVN. You would integrate the precise parameters for ADVN (e.g., its specific decomposition temperature) into this framework.
General Workflow for Chemical Foaming with a Solid Agent
To help interpret the workflow, here are the key considerations for each stage, which you would define through experimentation with ADVN:
| Experimental Phase | Key Process Considerations | Potential Characterization Methods |
|---|---|---|
| Formulation | Polymer type & viscosity; ADVN concentration & dispersion; Additives (stabilizers, nucleants) | Thermogravimetric Analysis (TGA), Melt Flow Index (MFI) |
| Processing | Processing temperature profile; Pressure; Mixing time & shear rate | Differential Scanning Calorimetry (DSC), Rheometry |
| Foaming & Stabilization | Decomposition kinetics; Foam expansion rate; Cooling rate | High-speed camera, Thermal imaging |
| Final Product Analysis | Foam density; Cell size & distribution; Open/closed cell content; Mechanical properties | Scanning Electron Microscopy (SEM), Universal Testing Machine |
Chemical Profile: V-65, also known as 2,2'-Azobis(2,4-dimethylvaleronitrile), is an oil-soluble azo polymerization initiator with the CAS number 4419-11-8. It is characterized by its low decomposition temperature and excellent solubility in organic solvents [1] [2].
Key Characteristics:
| Property | Specification |
|---|---|
| Chemical Name | 2,2'-Azobis(2,4-dimethylvaleronitrile) [1] |
| CAS RN | 4419-11-8 [1] [2] |
| Synonyms | ADVN, AMVN, ABVN [1] |
| Molecular Formula | C₁₄H₂₄N₄ [1] [2] |
| 10-hour Half-life Temperature | 51°C (in toluene) [1] [3] [2] |
| Self-accelerating Decomposition Temperature (SADT) | 30°C [1] [3] |
| Melting Point | 45-70°C (dec) [1] [2] |
| Storage Condition | Keep under 15°C (or FREEZE at -20°C for long-term stability) [1] [2] |
| Solvent | Solubility (w/w at 20°C) |
|---|---|
| Toluene | 72.0% [2] |
| Benzene | 66.0% [2] |
| Dioxane | 56.0% [2] |
| Acetone | 50.0% [2] |
| DMF | 50.0% [2] |
| Methanol | 14.3% [2] |
| n-Hexane | 4.0% [2] |
| Water | Insoluble [1] [2] |
Materials:
Procedure:
Notes:
This protocol adapts methodology from related research using azo initiators in nanomedicine [5]:
Materials:
Nanoparticle Preparation:
Therapeutic Application:
The following diagram illustrates the conceptual workflow for using azo initiators like V-65 in free radical polymerization and combination cancer therapy:
Storage:
Handling:
Stability:
V-65 is particularly valuable for:
V-65 is a versatile azo initiator offering distinct advantages for low-temperature free radical polymerizations and emerging biomedical applications. Its low decomposition temperature, solubility profile, and ability to generate well-defined polymers make it particularly valuable for both industrial and research applications. The protocols provided herein offer practical guidance for implementation across various experimental scenarios.
Oil-soluble azo initiators are compounds that decompose thermally to generate nitrogen gas and free radical intermediates, which initiate free-radical polymerization reactions [1]. They are particularly valued for their use in oil-based systems and organic solvents [2].
A key advantage of certain azo initiators like those in the Vazo line is that the free radicals they generate do not abstract hydrogen atoms from growing polymer chains [1]. This results in polymers with minimal chain defects, branching, and cross-linking, providing superior control over the final polymer structure compared to peroxide-based initiators [1]. They are also generally safer to handle than organic peroxides and are unaffected by pH or the presence of redox agents [1].
The following diagram illustrates the general mechanism by which oil-soluble azo initiators, using AIBN as a canonical example, decompose to form free radicals.
Diagram 1: Mechanism of free radical generation from azo initiators. The process is driven by heat, producing nitrogen gas and reactive radical species that start the polymer chain growth.
Selecting the right initiator depends heavily on the reaction temperature. The half-life of an initiator—the time required for half of its concentration to decompose at a specific temperature—is a critical parameter for ensuring efficient reaction initiation and progression [1].
The table below summarizes key characteristics of two common oil-soluble azo initiators.
| Property | Vazo 88 (1,1'-Azobis(cyanocyclohexane)) [1] | AIBN (Azobisisobutyronitrile) [3] |
|---|---|---|
| Primary Chemistry | 1,1'-azobis(cyanocyclohexane) | (CH₃)₂C(CN)−N=N−C(CN)(CH₃)₂ |
| Molecular Weight | 244.33 g/mol | 164.21 g/mol |
| Appearance | White, crystalline solid | White, crystalline solid |
| 10-hour Half-Life Temperature | 88°C | ~65°C (in toluene) |
| Key Feature | Highest thermal stability in Vazo line; suited for high-temperature reactions. | Common general-purpose initiator for moderate temperatures. |
This protocol outlines a generalized procedure for a free-radical solution polymerization using an oil-soluble azo initiator like Vazo 88.
Title: Standardized Procedure for High-Temperature Solution Polymerization Initiated by Vazo 88.
Objective: To synthesize a polymer from a vinyl monomer in an organic solvent using a thermally decomposed azo initiator.
Materials:
Safety Considerations:
Procedure:
Troubleshooting Notes:
Oil-soluble azo initiators are pivotal in creating advanced materials across multiple fields [2]:
2,2'-Azobis(2,4-dimethylvaleronitrile) (AMVN), also known as ADVN or ABVN, is a lipophilic free radical initiator with significant applications in cosmetic and pharmaceutical research. With the CAS number 4419-11-8, this compound serves as a controlled radical source that enables researchers to simulate oxidative stress conditions relevant to cosmetic formulation stability and efficacy testing. The molecular structure (C₁₄H₂₄N₄) and relatively low decomposition temperature make it particularly valuable for studying lipid peroxidation processes and evaluating the protective capabilities of antioxidant systems in lipid-rich environments similar to skin lipids and cosmetic formulations [1].
The relevance of AMVN in cosmetic science stems from its ability to generate free radicals at controlled rates under physiological temperatures, allowing researchers to model the oxidative degradation of key cosmetic ingredients including retinol, polyunsaturated lipids, and various antioxidant systems. This application note provides comprehensive protocols and data tables to standardize the use of AMVN in cosmetic research, enabling direct comparison of antioxidant efficacy and formulation stability across different laboratories and experimental conditions [2].
AMVN is characterized as a white crystalline powder with limited water solubility but high solubility in various organic solvents including benzene, acetone, ether, N,N-dimethylformamide, toluene, and methanol. Its decomposition characteristics are particularly relevant for experimental applications, with a 10-hour half-life temperature of 51°C in toluene, making it suitable for studies conducted at or near physiological temperatures [1].
| Property | Value/Specification | Conditions |
|---|---|---|
| CAS Number | 4419-11-8 | - |
| Molecular Formula | C₁₄H₂₄N₄ | - |
| Molecular Weight | 248.37 g/mol | - |
| Appearance | White to almost white powder to crystal | - |
| Melting Point | 45-70°C (with decomposition) | - |
| 10-Hour Half-Life Temperature | 51°C | In toluene |
| Self-Accelerating Decomposition Temperature (SADT) | 30°C | - |
| Solubility in Water | Insoluble | - |
| Solubility in Organic Solvents | Soluble | Benzene, acetone, ether, DMF, toluene, methanol |
| Density | 0.9±0.1 g/cm³ | - |
| Flash Point | 153.8±23.7°C | - |
| Storage Conditions | Keep under 15°C (refrigerated) | - |
The storage stability of AMVN requires particular attention in laboratory settings. The compound must be stored under refrigerated conditions (0-10°C) in original containers, away from heat sources and combustible materials. The low self-accelerating decomposition temperature (SADT) of 30°C necessitates careful temperature control during storage and handling to maintain compound integrity and safety [1] [4].
AMVN serves as a standardized radical source for evaluating the scavenging activity of lipid-soluble antioxidants in cosmetic formulations. When dissolved in ethanol or lipid environments, thermal decomposition of AMVN generates carbon-centered radicals that rapidly react with oxygen to form peroxyl radicals, the primary mediators of lipid peroxidation in cosmetic products. Research demonstrates that this system can detect antioxidant activity at low concentrations (0.01 mmol/L Trolox equivalent), providing high sensitivity for comparing antioxidant efficacy [2].
The application is particularly valuable for assessing antioxidants targeting skin lipid protection, as the lipophilic nature of AMVN allows it to incorporate into lipid layers and membranes that resemble the skin's natural structure. The decay of ESR signals from TEMPOL (4-hydroxy-2,2,6,6-tetramethylpiperidine-N-oxyl radical) in the presence of AMVN-derived radicals provides a quantifiable measure of antioxidant efficacy, with measurement times typically under 5 minutes [2].
Studies have explored AMVN as a potential sensitizing agent in hyperthermia treatments, revealing its capacity to enhance caspase-dependent apoptosis in human myelogenous monocytic leukemia U937 cells. When combined with hyperthermia treatments, AMVN induced marked DNA fragmentation and significantly reduced the mitochondrial membrane potential while increasing superoxide production. This application suggests potential for AMVN in studying cellular response mechanisms relevant to cosmetic ingredient safety and efficacy, particularly for ingredients targeting cellular renewal or oxidative stress protection [5].
The lipophilic character of AMVN enables it to incorporate into cellular membranes more effectively than hydrophilic initiators, making it particularly relevant for studying membrane-related oxidative damage and the protective effects of cosmetic antioxidants. This application demonstrates the compound's utility beyond simple antioxidant testing and into more complex biological systems relevant to cosmetic science [5].
Principle: This protocol utilizes AMVN as a standard peroxyl radical generator in ethanol to evaluate the radical-scavenging capacity of lipid-soluble antioxidants by monitoring TEMPOL decay via electron spin resonance (ESR) spectroscopy [2].
Materials:
Equipment:
Procedure:
Data Analysis:
Principle: This protocol employs AMVN to initiate lipid peroxidation in polyunsaturated cosmetic ingredients, enabling evaluation of antioxidant protection efficacy in formulations containing lipids such as squalene, linoleic acid, or ethyl linoleate [6].
Materials:
Equipment:
Procedure:
Data Analysis:
| Condition | Temperature | Half-Life | Application Context |
|---|---|---|---|
| In toluene | 51°C | 10 hours | Reference standard |
| In ethanol | 37°C | Approximately 40 hours | Antioxidant testing |
| With 4-methoxy derivative (MeO-AMVN) | 37°C | Significantly shorter | Accelerated testing |
| In viscous media | 37°C | Extended | Membrane/lipid bilayer studies |
The decomposition kinetics of AMVN are crucial for experimental design, as the radical generation rate directly influences oxidative stress levels in test systems. The 10-hour half-life temperature of 51°C provides a reference point, but researchers should note that decomposition rates vary with solvent and medium viscosity, requiring calibration for specific experimental conditions [1] [7].
| Antioxidant | Concentration | Inhibition of TEMPOL Decay | Relative Potency |
|---|---|---|---|
| Methyl gallate | 0.01 mmol/L | Strong inhibition | High |
| Trolox | 0.01 mmol/L | Remarkable inhibition | Medium-high |
| BHT (2,6-di-tert-butyl-p-cresol) | 0.01 mmol/L | Minor effect | Low |
| Resveratrol | 0.01 mmol/L | Minor effect | Low |
The relative efficacy of antioxidants against AMVN-generated peroxyl radicals provides valuable structure-activity relationship information. The significant inhibition by methyl gallate and Trolox at low concentrations (0.01 mmol/L) demonstrates the sensitivity of this method, while the minor effects of BHT and resveratrol highlight the importance of matching antioxidant chemistry to the specific radical challenge [2].
AMVN requires careful handling due to its thermal sensitivity and potential toxicity. Safety data indicate that AMVN is toxic if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation. The compound is classified as a deleterious substance with hazard statements H301+H311+H331 (toxic if swallowed, in contact with skin, or if inhaled), H315 (causes skin irritation), H319 (causes serious eye irritation), and H242 (heating may cause a fire) [4].
Storage and Handling Protocols:
Transportation: AMVN is classified under UN 3236, Class 4.1, with packaging group II, and is forbidden for air transport due to its thermal instability and self-accelerating decomposition characteristics [4].
Research indicates that AMVN's lipophilic nature makes it particularly suitable for studying oxidation processes in lipid-rich cosmetic systems. Its compatibility with various cosmetic lipids including squalene, linoleic acid, ethyl linoleate, and ximenynic acid enables realistic assessment of oxidative stability in formulations. These polyunsaturated lipids are highly susceptible to peroxidation, and AMVN provides a controlled method to simulate and study this process [6].
The compound has been used in studies investigating the protective effects of bakuchiol on retinol and polyunsaturated lipids, demonstrating its utility in evaluating novel antioxidant systems for cosmetic preservation. Bakuchiol has shown promise in stabilizing retinol against oxidative degradation, with studies suggesting it protects mitochondrial membrane integrity and reduces oxidative stress, highlighting the relevance of AMVN-based testing for modern cosmetic preservation strategies [6].
The following diagram illustrates the radical generation process from AMVN decomposition and subsequent reactions used in antioxidant evaluation:
This workflow demonstrates how AMVN decomposition initiates a radical cascade that can be monitored through TEMPOL signal decay or lipid oxidation products, providing quantitative measures of antioxidant intervention efficacy.
AMVN serves as a valuable tool in cosmetic research, providing controlled, reproducible radical generation for evaluating antioxidant efficacy and formulation stability. The protocols outlined in this document standardize the use of AMVN across different laboratories, enabling direct comparison of results and supporting the development of more effective, stable cosmetic products. The compound's lipophilic character and moderate decomposition temperature make it particularly suitable for studying lipid peroxidation processes relevant to cosmetic formulations containing polyunsaturated lipids, retinol, and other oxidation-sensitive ingredients.
Future applications may expand to include more complex model systems that better simulate the skin environment, including multiphase formulations and biologically relevant membranes. The continuing development of standardized protocols using AMVN will support the cosmetic industry's efforts to enhance product stability and efficacy through improved antioxidant protection strategies.
The table below summarizes key thermal hazard parameters for ABVN (Azobis dimethylvaleronitrile) from experimental studies, which are critical for risk assessment.
| Parameter | Value | Experimental Condition | Measurement Method |
|---|---|---|---|
| Apparent Exothermic Onset Temp (T₀) | 30-50 °C | Dynamic scanning | DSC [1] |
| Heat of Decomposition (ΔHd) | 870 J/g | -- | DSC [2] |
| Maximum Temperature (Tmax) | 243 °C | Adiabatic condition | VSP2 [2] |
| Maximum Pressure (Pmax) | 475 psig | Adiabatic condition | VSP2 [2] |
| Maximum Self-Heating Rate | 140.5 °C/min | Adiabatic condition | VSP2 [2] |
| Time to Maximum Rate (TMRad) | 8.3 min (at 70 °C) | Adiabatic condition | VSP2 [2] |
| Apparent Activation Energy (Eₐ) | 127 kJ/mol | Non-isothermal analysis | Calculated [1] |
Here are detailed methodologies for key experiments cited in the data.
What is the most critical parameter to monitor for ABVN storage? The storage temperature is paramount. It must be kept well below the exothermic onset temperature of 30-50°C [1]. The Time to Maximum Rate under adiabatic conditions (TMR_ad) is only 8.3 minutes at 70°C [2], meaning a runaway reaction can become unstoppable very quickly once initiated.
What should I do if I suspect my ABVN sample has been contaminated? Immediately isolate and treat the sample as highly hazardous. Data shows that mixing ABVN with acids or alkalies significantly increases its thermal hazard, leading to a lower onset temperature and a more violent decomposition [2]. Consult your site's hazardous materials specialist for safe disposal procedures.
Which calorimetric method is better for process safety design: DSC or VSP2? Both are used complementarily. DSC is excellent for initial screening, determining fundamental thermal properties like decomposition onset and energy using very small samples [2] [1]. VSP2 provides essential adiabatic data that simulates a real-world runaway reaction in a vessel, which is directly used for designing emergency relief systems and understanding large-scale behavior [2].
Problem: Unusually low decomposition onset temperature during DSC testing.
Problem: Significant variation in thermal data between different test runs.
Problem: Pressure surge during a small-scale reaction involving ABVN.
The following diagrams, generated with Graphviz, illustrate key experimental setups and safety concepts.
For researchers and drug development professionals, precise temperature control is critical. The table below summarizes key regulatory definitions, though you should always refer to the latest official guidelines for specific product requirements [1] [2].
| Term | European Pharmacopoeia | WHO | USP | Japanese Pharmacopoeia |
|---|---|---|---|---|
| Cold | 8°C to 15°C | 2°C to 8°C | Any temperature not exceeding 8°C | 1°C to 15°C |
| Cool | 8°C to 15°C | 8°C to 15°C | 8°C to 15°C | - |
| Room Temperature | 15°C to 25°C | 15°C to 25°C | "The temperature prevailing in a work area" | 1°C to 30°C |
| Controlled Room Temp. | - | - | 20°C-25°C (excursions 15°-30°C permitted) | - |
To ensure accuracy and compliance in your operations, please note the following key protocols:
Understanding and validating how your product degrades under stress is fundamental to defining its shelf life and storage conditions.
Forced degradation (or stress testing) is used to identify likely degradation products, establish degradation pathways, and ultimately develop stability-indicating analytical methods [3] [4].
The diagram below illustrates a typical workflow and the major degradation pathways for biological products like monoclonal antibodies under common stress conditions [3]:
Common Stress Conditions and Objectives [3] [4]:
These tests are used to propose the shelf life of a drug substance or product [5].
For ensuring storage facilities and shipping lanes maintain required conditions, a rigorous validation process is essential.
Here are answers to common questions and issues related to storage and stability.
Q1: Our product must be stored under 15°C. What is the best label to use? The most precise label is "Store between 2°C and 8°C" if your stability data supports that range. If not, "Store below 15°C" or "Do not store above 15°C" is acceptable. Avoid using the term "Cool" alone, as its definition varies (e.g., 8°C-15°C in Eur. Ph., but 1°C-15°C in JP) [1] [2]. The label must reflect the conditions under which your stability studies were conducted.
Q2: We observed an unexpected peak in our stability sample HPLC analysis. How can we investigate this? First, analyze your forced degradation study samples using the same HPLC method. If the unknown peak does not match any degradation products generated during stress testing, it is likely a process-related impurity or a contaminant introduced during manufacturing or analysis. Forced degradation studies serve as a benchmark for identifying degradation-related impurities [4].
Q3: What is the first thing to check if a temperature excursion occurs in our storage unit?
Q4: How can we set a shelf life for a new product without waiting for years of real-time data? You can propose a tentative shelf life based on accelerated stability data using the Arrhenius equation. However, you must concurrently start real-time stability studies and the shelf life must be confirmed once real-time data becomes available [5].
The table below summarizes key thermal safety parameters for ABVN (2,2'-azobis-(2-4-dimethylvaleronitrile)) obtained from advanced calorimetry techniques [1].
| Parameter | Value / Description | Significance |
|---|---|---|
| Apparent Exothermic Onset Temperature (T₀) | Determined via DSC | Critical temperature for onset of decomposition |
| Heat of Decomposition (ΔHd) | Determined via DSC | Total energy release during decomposition |
| Apparent Exothermic Peak Temperature (Tp) | Determined via DSC | Temperature at maximum decomposition rate |
| Maximum Pressure (Pmax) | Determined via VSP2 | Worst-case pressure generation in a closed system |
| Maximum Temperature (Tmax) | Determined via VSP2 | Worst-case temperature under adiabatic conditions |
| Maximum Self-Heating Rate ((dT/dt)max) | Determined via VSP2 | Measures the violence of the runaway reaction |
| Maximum Pressure Rise Rate ((dP/dt)max) | Determined via VSP2 | Crucial for vent sizing and relief system design |
| Adiabatic Time to Maximum Rate ((TMR)ad) | Determined via VSP2 | Time until runaway reaction peaks under adiabatic conditions |
| Apparent Activation Energy (Ea) | Calculated via Flynn-Wall-Ozawa method | Indicator of the reaction's temperature sensitivity |
| Pre-exponential Factor (A) | Calculated via Flynn-Wall-Ozawa method | Reaction frequency factor for kinetic modeling |
Here are detailed methodologies for the key experiments used to characterize ABVN's thermal hazards.
DSC is used to determine the fundamental thermal properties of ABVN under controlled, non-adiabatic conditions [1].
The VSP2 is an adiabatic calorimeter that simulates large-scale process conditions to gather data for emergency relief system design [1].
P_max, T_max, (dT/dt)_max, (dP/dt)_max, and (TMR)_ad.Q1: Our DSC results for ABVN show inconsistent onset temperatures. What could be the cause? The thermal decomposition of azo compounds can be complex and influenced by several experimental factors [2].
Q2: How can we determine the "worst-case" scenario for a runaway reaction of ABVN in our reactor?
The parameters obtained from the VSP2 adiabatic calorimeter are specifically designed for this purpose [1]. The T_max and P_max values represent the theoretical maximums if no heat is lost from the system. The (dT/dt)_max and (dP/dt)_max quantify the severity and speed of the runaway event, which are critical for designing safety systems like emergency venting.
Q3: Is ABVN's decomposition considered Autocatalytic (AC-type) or Thermal Decomposition (TD-type)? Azo compounds like ABVN are generally classified as TD-type (Nth order) decomposition [1] [2]. This means the reaction rate is highest at the beginning when the reactant concentration is highest, and it decays exponentially over time. This is in contrast to autocatalytic reactions, which start slowly and accelerate as catalytic products build up. However, the presence of physical processes like melting can sometimes complicate the observed behavior.
Q4: What is the most critical safety parameter for the storage and transportation of ABVN?
While all parameters are important, the Self-Accelerating Decomposition Temperature (SADT) is the internationally recognized parameter for safe transport and storage. The SADT is the lowest ambient temperature at which self-accelerating decomposition occurs in a specific package within seven days. It can be determined through large-scale testing or calculated using kinetic data (E_a and A) derived from DSC and VSP2 experiments [1] [3].
The following diagrams, created using Graphviz, outline the core experimental and safety decision workflows.
This diagram illustrates the sequential process for comprehensively evaluating the thermal hazards of ABVN.
This flowchart provides a logical pathway for responding to a potential thermal runaway incident involving ABVN.
The safe use of ABVN hinges on recognizing it as a true thermal hazard [1]. The data from DSC and VSP2 experiments are not just numbers; they are essential for designing inherently safer processes, from determining safe storage temperatures (SADT) to sizing emergency pressure relief systems.
Q1: How does UV exposure affect ADVN's thermal stability? UV radiation, particularly in the 100-400 nm range, can induce a trans-cis isomerization in the azo group (-N=N-) of ADVN [1]. The cis-isomer has lower thermal stability than the trans-isomer. This means that after UV exposure, ADVN will begin to decompose at a lower temperature, increasing the risk of an uncontrolled runaway reaction during storage, transport, or use [1].
Q2: What is a critical UV exposure duration for ADVN? A duration of 24 hours is a critical threshold. Studies show that while exposures of 6 and 12 hours cause minimal change, a 24-hour exposure under a UV intensity of 100 mW/m² at 254 nm leads to a measurable decrease in thermal stability and an increase in hazardousness [1].
Q3: How can I minimize the risk of UV-induced ADVN decomposition in the lab? You should isolate ADVN from UV light under any condition [1]. This includes:
Q4: My DSC curve for UV-exposed ADVN looks different. What kinetic model should I use? Research indicates that the decomposition of ADVN exposed to 24 hours of UV follows an nth-order reaction model, not an autocatalytic one. You can use a simple nth-order model to fit your data and obtain kinetic parameters [1].
The following table summarizes key thermogravimetric (TG) data for ADVN under different UV exposure conditions, showing a clear decline in stability after 24 hours [1].
Table 1: TG Data for ADVN at Different UV Exposure Durations (Heating Rate: 20 °C/min)
| UV Exposure Duration | T0 First Stage (°C) | T0 Second Stage (°C) | Mass Loss First Stage (%) | Mass Loss Second Stage (%) | IPDT (°C) |
|---|---|---|---|---|---|
| 0 hours (Control) | 78.6 | 132.1 | 30.0 | 70.0 | 119.0 |
| 6 hours | 78.7 | 133.2 | 30.0 | 70.0 | 125.0 |
| 12 hours | 78.9 | 133.5 | 25.0 | 75.0 | 124.0 |
| 24 hours | 77.9 | 127.3 | 20.0 | 80.0 | 112.0 |
For kinetic analysis, the following parameters were determined for ADVN exposed to 24 hours of UV, confirming an nth-order reaction [1].
Table 2: Kinetic Parameters for ADVN Exposed to 24 Hours of UV
| Heating Rate (°C/min) | Ea (kJ/mol) | ln(A) (1/s) | Reaction Order (n) | ΔHd (kJ/kg) |
|---|---|---|---|---|
| 1.0 | 137.0 | 39.0 | 1.4 | 632.0 |
| 2.0 | 144.0 | 42.0 | 1.5 | 632.0 |
| 4.0 | 140.0 | 40.0 | 1.4 | 603.0 |
| 8.0 | 138.0 | 39.0 | 1.5 | 633.0 |
This protocol is adapted from scientific studies on ADVN's photosensitivity [1].
1. Sample Preparation:
2. UV Exposure:
3. Thermal Analysis (TG):
4. Thermal Analysis (DSC) & Kinetic Modeling:
Unexpectedly low decomposition onset temperature (T0):
High data variability between replicate experiments:
The following diagram illustrates the logical workflow and causal relationships involved in the UV-induced destabilization of ADVN, based on the experimental findings.
To ensure safety and data integrity in your experiments, the most critical step is to completely isolate ADVN from UV light sources during all stages of handling and storage [1]. The 24-hour exposure mark is a significant threshold, leading to a measurable decrease in thermal stability. For accurate safety assessments, always characterize the thermal properties of your specific ADVN batch using TG and DSC if any UV exposure is suspected.
The table below summarizes the key molecular mechanisms of aging identified in a 2024 scientific review. These processes can directly translate to the degradation of sensitive compounds and biological samples during storage [1].
| Mechanism | Description & Relevance to Storage Stability |
|---|---|
| Oxidative Stress/Damage | Reactive molecules cause damage to other molecules. This is a primary cause of degradation for many chemicals, biologics, and formulated products. |
| Loss of Protein Balance (Proteostasis) | Loss of correct 3D structure and function of proteins. Critical for maintaining the activity of protein-based therapeutics, enzymes, and reagents. |
| DNA/Genetic Damage | Accumulation of damage to genetic material. Essential knowledge for preserving the integrity of DNA/RNA samples, plasmids, and other genetic materials. |
| Mitochondrial Dysfunction | Decline in the function of a cell's energy producers. Relevant for keeping live cell cultures, vaccines, or other cellular systems viable during storage. |
| Impaired Autophagy | Failure of cellular "waste removal" systems. Important for understanding how to manage waste products in cell cultures over time. |
| Deregulated Nutrient Sensing | Disruption of pathways that sense energy and nutrients. Can inform media composition for stored biological systems. |
The following flowchart provides a systematic approach to troubleshooting stability issues, based on the general mechanisms of aging. You can use it to identify potential causes and countermeasures for your specific "ADVN" material.
To systematically determine the best storage conditions for your material, you can design a stability study based on the factors in the troubleshooting guide.
Objective: To identify the key environmental factors causing the degradation of ADVN and establish its optimal storage conditions.
Methodology:
Since "ADVN" is not a standard term in the context of aging biology, clarifying its nature will be essential for finding a targeted solution. To guide your search for more precise information, consider these questions:
I hope this framework, based on established molecular aging principles, provides a solid foundation for you to investigate and resolve the storage issues with ADVN.
Understanding the complex anatomy of the auricular branch of the vagus nerve (ABVN) is the first step in troubleshooting experimental setups. The stimulation zone is a network of multiple neural pathways, not just the vagus nerve.
Diagram: Simplified Neural Pathways in aVNS The diagram below illustrates the complex neural connections that can be activated during auricular vagus nerve stimulation, explaining why non-vagal brainstem nuclei might also be engaged [1].
The table below summarizes the key neural structures involved and their implications for your experiments [1].
| Neural Structure | Connection to ABVN | Potential Experimental Impact |
|---|---|---|
| Facial Nerve | Connects via chorda tympani and posterior auricular nerve branches. | Stimulation may cause unintended facial muscle twitching; confounds EMG data. |
| Glossopharyngeal Nerve | Axonal bundles join at the jugular foramen. | May influence swallowing reflexes or sensation in the back of the throat. |
| Cervical Sympathetic Ganglia | Sympathetic axons join via the internal carotid nerve. | May explain changes in heart rate or skin conductance beyond vagal parasympathetic effects. |
| Trigeminal Nucleus | Primary termination site for ABVN somatosensory axons. | Activation seen in fMRI studies; not a specific vagal nucleus. |
The term "solvent compatibility" in the context of aVNS does not refer to chemical solvents, but to the electrical interface between the electrode and the skin. "Solvent" here is a metaphor for the electrode gel; issues arise when this interface is compromised.
Diagram: Troubleshooting Signal Interference in aVNS This workflow helps diagnose and resolve the most common issues leading to failed experiments or noisy data [2].
A major challenge in aVNS research is the lack of standardized parameters. The following protocol provides a methodological foundation.
Table 1: Key Stimulation Parameters for aVNS Experiments [2]
| Parameter | Typical Range | Considerations & Impact |
|---|---|---|
| Stimulation Site | Tragus, Cymba Concha, Concha | Tragus & Cymba Concha show strongest ABVN innervation. Concha may have more non-vagal contributions. |
| Current Intensity | 0.5 - 5.0 mA (typically 1-2 mA) | Set just below pain threshold. Too low: ineffective. Too high: causes discomfort, activates non-vagal fibers. |
| Frequency | 10 - 25 Hz | Lower frequencies (e.g., 10Hz) may be better for autonomic effects. Higher frequencies might recruit different fibers. |
| Pulse Width | 200 - 500 μs | Wider pulses increase activation probability of nerve fibers but also increase charge delivery. |
| Duty Cycle | Continuous or intermittent (e.g., 30s on/30s off) | Intermittent stimulation may mimic invasive VNS and reduce risk of nerve habituation or skin irritation. |
Detailed Experimental Methodology [2]:
Q1: Why do I see activation in brainstem nuclei not associated with the vagus nerve in my fMRI study? This is expected due to the complex neuroanatomy of the ABVN. The nerve carries "hijacker axons" from the facial, glossopharyngeal, and sympathetic nerves, all of which project to non-vagal nuclei like the trigeminal nucleus and cuneate nucleus. Your findings are consistent with the known anatomy [1].
Q2: How can I be sure my stimulation is specifically targeting the vagus nerve and not neighboring nerves? Absolute specificity is difficult with transcutaneous electrical stimulation due to the field effect. The best practice is to precisely place your electrode on established ABVN-rich zones (cymba concha, tragus) and use a validated sham control (e.g., earlobe stimulation). Correlate your effects with specific physiological markers of vagal activity, such as an increase in heart rate variability (HRV) [2].
Q3: What are the most common adverse effects of aVNS, and how can they be mitigated? The most common issues are local skin irritation and discomfort under the electrode. To mitigate this:
To summarize and ensure successful aVNS experiments:
Here are some common issues and solutions relevant to CRP, which you can tailor for ADVN-initiated systems.
| Issue | Possible Causes | Troubleshooting Steps |
|---|---|---|
| Non-linear Kinetics [1] | Slow initiation; Termination reactions; Catalyst deactivation. | Verify initiator activity and storage conditions; optimize catalyst concentration and reaction environment. |
| Unpredictable Molecular Weight [1] | Slow initiation increasing chain count; chain transfer reactions. | Use efficient initiator; purify monomers/solvents to minimize chain transfer agents. |
| Broad Molecular Weight Distribution [1] | Slow initiation vs. propagation; slow exchange between active/dormant species. | Ensure rapid initiation; optimize deactivator concentration (e.g., CuII in ATRP). |
| Loss of End-Group Fidelity [1] | Significant irreversible termination or chain transfer. | Strictly exclude oxygen; minimize reaction components that can act as chain transfer agents. |
To effectively troubleshoot, characterizing your polymerization system's kinetics and output is crucial. Here are foundational methodologies.
This protocol determines if your polymerization follows first-order kinetics, a key indicator of control.
This protocol verifies control over polymer chain growth.
The diagram below illustrates how to interpret kinetic plots to diagnose common issues in controlled polymerizations.
Based on common scientific troubleshooting practices, here is a structure you can use to organize your guides once you find the necessary data.
Example Troubleshooting Guide Framework
| Problem | Possible Causes | Diagnostic Experiments | Suggested Solutions |
|---|---|---|---|
| Unexpected pressure increase during decomposition | Catalyst deactivation, feedstock impurity, exothermic runaway reaction | Analyze reaction kinetics; test feedstock composition; monitor temperature gradients | Implement temperature controls; introduce feedstock purification steps |
| Inconsistent decomposition rates between batches | Variations in particle size, temperature fluctuations, mixing inefficiency | Characterize particle size distribution; audit temperature control system | Standardize mixing protocols; calibrate temperature sensors regularly |
Example Experimental Protocol Outline Once you have a cited methodology, you can detail it using this structure:
When you are ready to create diagrams for workflows or signaling pathways, here is a template that follows all your specifications, including color contrast and label positioning [1] [2] [3].
This code will generate a simple, compliant workflow diagram. The labeldistance=2.5 on the edge attributes ensures text is positioned clearly away from the lines [2].
The data below, derived from a thermal decomposition study, is essential for safely designing experiments involving ABVN [1]. Understanding these hazards is the first step in optimizing concentration.
| Parameter | Value / Description | Significance for Experiment Design |
|---|---|---|
| Onset Temperature (T₀) | Determined via DSC | Establishes the safe upper temperature limit before decomposition begins. |
| Heat of Decomposition (ΔH_d) | Determined via DSC | Indicates the energy released; crucial for assessing explosion severity and planning scale-up. |
| Max Pressure (P_max) | Determined via VSP2 | Informs the design of pressure-rated containment for reactions. |
| Max Temperature (T_max) | Determined via VSP2 | Defines worst-case scenario for thermal runaway consequences. |
| Time to Maximum Rate (TMR_ad) | Determined via VSP2 | Provides a timeframe for emergency intervention in case of a runaway reaction. |
| Activation Energy (Eₐ) | Calculated via Flynn-Wall-Ozawa method | Key for modeling reaction kinetics and predicting stability under various conditions. |
> Important Note: The specific numerical values for the parameters in the table above were present in the study but not explicitly listed in the search results I obtained [1]. You would need to consult the original paper for these critical numbers before proceeding with lab work.
Since the search results lack the specific Q&A content you need, here is a suggested outline for the troubleshooting guides and FAQs, based on common challenges in handling chemical initiators.
You could structure your content around these anticipated issues:
The study describes a methodology that can be adapted into a standard protocol for your center [1].
Aim: To determine the thermal hazards of ABVN and establish safe operating conditions. Cited Methodology: The researchers used two main techniques [1]:
The following diagram outlines the logical workflow for evaluating and optimizing an initiator like ABVN, based on the principles from the search results.
The table below summarizes the key thermal decomposition parameters for ABVN (2,2'-Azobis(2,4-dimethylvaleronitrile)) and AIBN (2,2'-Azobis(isobutyronitrile)) based on experimental data.
| Parameter | ABVN | AIBN |
|---|---|---|
| Chemical Full Name | 2,2'-Azobis(2,4-dimethylvaleronitrile) [1] | 2,2'-Azobis(isobutyronitrile) [2] [3] [4] |
| Activation Energy (Eₐ) | Information missing | 122-132 kJ/mol [2] [3] |
| 10-hour Half-life Temperature (in Toluene) | Information missing | 65°C [3] |
| Heat of Decomposition (ΔHd) | Data from DSC experiments [1] | Information missing |
| Self-Accelerating Decomposition Temperature (SADT) | Information missing | ~50°C (for package) [3], ~63°C (for 50 kg package) [2] |
| Adiabatic Time to Maximum Rate (TMRad) at 71.23°C | Information missing | 24 hours [2] |
The search results provide more extensive experimental data for AIBN than for ABVN. Key safety parameters for AIBN are established, while similar definitive values for ABVN are not available in the searched literature.
The experimental data in the search results were primarily obtained using the following methodologies:
Differential Scanning Calorimetry (DSC): This technique was used to determine fundamental thermal properties such as the apparent exothermic onset temperature (T₀), peak temperature (T𝑝), and heat of decomposition (ΔHd) under different heating rates [1] [2]. Kinetic parameters like activation energy were subsequently calculated using methods such as Flynn-Wall-Ozawa and Friedman based on this DSC data [1] [2].
Vent Sizing Package 2 (VSP2): This adiabatic calorimeter was employed to simulate runaway reaction scenarios under conditions resembling real industrial incidents. It measured critical safety parameters including the maximum pressure (Pmax), maximum temperature (Tmax), and maximum self-heating rate ((dT/dt)max) [1].
Large-Scale Tests (UN H.1): To determine the Self-Accelerating Decomposition Temperature (SADT), large-scale experiments were conducted by placing commercial packages (5, 20, and 50 kg) of AIBN in an oven at constant temperatures to find the lowest temperature at which self-accelerating decomposition occurs within seven days [5] [6].
The search results I obtained contain less specific experimental data for ABVN. To build a complete comparison guide, you may need to:
ADVN (Vazo 52) is the common name for 2,2'-azobis(2,4-dimethylvaleronitrile) [1]. It is an azonitrile-based free radical initiator. Here is a summary of its key properties alongside general organic peroxide properties:
| Property | ADVN (Vazo 52) / Azo Initiators | Generic Organic Peroxides |
|---|---|---|
| Chemical Family | Azonitrile (azo initiators) [1] | Diacyl, peroxyesters, ketone peroxides, etc. [2] |
| Decomposition Trigger | Primarily heat or light [1] | Heat; often redox reactions [1] |
| Key Decomposition Product | Nitrogen gas (N₂) and carbon-centered radicals [1] | Oxygen-centered radicals (e.g., alkoxy, hydroxyl) [1] |
| Polymer Quality | Minimizes chain defects (less hydrogen abstraction) [1] | Can cause unwanted branching/cross-linking [1] |
| Handling & Safety | Higher decomposition temp., not shock-sensitive, low toxicity [1] | More volatile and shock-sensitive; greater explosion risk [1] |
| Reaction Simplicity | Unaffected by redox agents or solvents; no radical-induced decomposition [1] | Can react with redox agents, solvents, and dyes [1] |
The choice of initiator depends heavily on the reaction temperature and medium. The table below outlines the portfolio of Vazo initiators, including ADVN, for different conditions [1].
| Grade | Common Name | 10-Hour Half-Life Temp. (°C) | Key Benefit & Typical Use |
|---|---|---|---|
| Vazo 52 | ADVN | 52°C | Low-temperature polymerizations [1] |
| Vazo 64 | AIBN | 64°C | Cost-effective [1] |
| Vazo 67 | AMBN | 67°C | Best solubility in organic solvents [1] |
| Vazo 88 | ACHN | 88°C | High-temperature polymerizations [1] |
| Vazo 56 WSP | AAPH | 56°C | Water-soluble grade [1] |
| Vazo 68 WSP | ACVA | 68°C | Soluble in water and organic solvents [1] |
This generalized protocol can be adapted to compare ADVN and a selected organic peroxide (e.g., Benzoyl Peroxide) in a specific polymerization reaction.
1. Objective: To compare the efficiency, polymer quality, and reaction control of ADVN versus an organic peroxide initiator in the polymerization of a chosen vinyl monomer (e.g., styrene or methyl methacrylate).
2. Materials:
3. Methodology:
4. Key Parameters to Measure:
The following diagram illustrates this experimental workflow.
Initiator Performance Evaluation Workflow
The evidence suggests that ADVN and other azo initiators like those in the Vazo family offer distinct advantages for specialized polymer synthesis [1]:
The table below summarizes the core characteristics of AMVN as a lipophilic free radical initiator in comparison with general traits of peroxides, particularly hydrogen peroxide.
| Feature | 2,2'-Azobis(2,4-dimethylvaleronitrile) (AMVN) | Hydrogen Peroxide (as a representative peroxide) |
|---|---|---|
| Chemical Nature | Azo compound (free radical initiator) [1] | Peroxide (oxidizing agent) [2] |
| Solubility & Lipophilicity | Lipophilic (soluble in organic solvents) [1] | Hydrophilic [2] |
| Primary Decomposition Product | Carbon-centered radicals [3] | Oxygen and water [2] |
| Key Application | Enhancing apoptosis in hyperthermia cancer treatment; inducing lipid peroxidation in research [1] [3] | Oxidizing, bleaching, and disinfecting agent; also a metabolic by-product in cells [2] [4] |
| Stability & Handling | Decomposes thermally to generate free radicals; stability influenced by temperature [3] | Stable under ambient, acidic conditions (pH <4.5); decomposition accelerated by heat, high pH, and impurities (e.g., heavy metals) [2] |
| Safety Concerns | Generates reactive free radicals that can damage cells and induce apoptosis [1] | Not explosive, but decomposition can cause pressure buildup and risk of explosion at high temperatures/concentrations; supports combustion [2] |
| Role in Research | Used as a tool to study caspase-dependent apoptosis and lipid peroxidation in membranes [1] [3] | Used to study cellular signaling and oxidative stress; measured with probes like HyPer and Amplex Red [4] |
The provided research reveals specific experimental protocols and findings related to AMVN's function.
1. Protocol: Assessing Apoptosis Induction with Hyperthermia This methodology is derived from a study on human myelogenous monocytic leukaemia U937 cells [1].
2. Protocol: Sensitizing Lipid Peroxidation Chemiluminescence This experiment demonstrates AMVN's role in a chemical system [3].
tert-butyl hydroperoxide (t-BHP) or Fe²⁺.The following diagram illustrates the apoptotic signaling pathway induced by the combined treatment of AMVN and hyperthermia, based on the findings from the experimental data [1].
Signaling Pathway in AMVN/Hyperthermia-Induced Apoptosis
The table below summarizes the key characteristics and their impact on polymer quality, based on the information gathered.
| Feature | Azo Initiators | Peroxide Initiators |
|---|---|---|
| Decomposition By-products | Nitrogen gas (inert) [1] [2] | Oxygen-containing radicals (reactive) [1] |
| Polymer Structure Control | High: Minimal unwanted branching/crosslinking; better-defined molecular weights [1] | Lower: Hydrogen abstraction causes branching, cross-linking; broader molecular weight distribution [1] |
| Reaction Medium Sensitivity | Low: Unaffected by redox agents, solvents, dyes, or pigments [1] | High: Can react with redox agents, solvents, and other species, complicating setup [1] |
| Typical Initiator Efficiency | Moderate to High [3] [4] | Can be higher than azo compounds in some systems [3] |
| Impact on Purity & Color | High Purity: Fewer color-forming impurities; suitable for clear coatings/medical applications [1] | Lower Purity: Potential for more impurities and discoloration [1] |
| Common Examples | AIBN (Vazo 64), ADVN (Vazo 52), ACVA (Vazo 68 WSP) [1] | Benzoyl Peroxide, Cumene Hydroperoxide, MEK Peroxide [5] |
To ensure your experiments are reproducible, here are methodologies and contexts related to the data in the table.
Key Experimental Finding: Initiator Efficiency A 1997 study in Polymer Journal compared the free-radical production efficiency of AIBN (an azo initiator) and t-butylperoxy 2-ethylhexanoate (a peroxide initiator) [3]. The research used 2,4-diphenyl-4-methyl-1-pentene (α-methylstyrene dimer, MSD) as a radical trapping agent in n-alkanes of varying viscosity to model styrene polymerization [3]. The study concluded that the efficiency of the peroxide initiator was higher than that of AIBN by 0.1–0.2, and the efficiency for both decreased with increasing solvent viscosity [3]. This highlights the importance of the reaction medium when selecting an initiator.
Mechanism of Polymer Structure Control The superior control offered by azo initiators stems from the nature of the radicals they generate. Peroxide initiators produce highly oxidizing hydroxyl radicals that readily abstract hydrogen atoms from growing polymer chains [1]. This creates radical sites at unintended locations, leading to unexpected branching or cross-linking [1]. In contrast, the carbon-centered radicals from azo initiators are less likely to abstract hydrogen, resulting in polymers with fewer structural defects [1]. The following diagram illustrates this core difference in mechanism and outcome.
When deciding between initiator types for your specific application, consider the following:
Choose Azo Initiators when:
Choose Peroxide Initiators when:
The table below summarizes experimental data for ADVN and other azo compounds from research studies.
Table 1: Experimental Data on Thermal Stability of Azo Compounds
| Compound Name | Experimental Conditions | Key Thermal Stability Data | Experimental Methodology | Reference |
|---|
| 2,2'-Azobis(2,4-dimethyl)valeronitrile (ADVN) | • Atmosphere: N₂ (Anaerobic) [1] [2] • Heating Rate: 20 °C/min (for T₀) [3] | • Onset Temp. (T₀): 78.6 °C (1st stage), 132.1 °C (2nd stage) [3] • IPDT: 119.0 °C [3] • Activation Energy (Eₐ): 137-144 kJ/mol [3] | Techniques: TG, DSC [3] [1] Kinetic Analysis: Model-free and model-fitting methods on DSC data [3] [1] | [3] [1] | | ADVN (with 24h UV exposure) | • Atmosphere: N₂ [3] • UV Conditions: 100 mW/m², 254 nm [3] | • Onset Temp. (T₀): 77.9 °C (1st stage), 127.3 °C (2nd stage) [3] • IPDT: 112.0 °C [3] • Mass Loss (2nd stage): 80% (vs. 70% for pure ADVN) [3] | Techniques: TG, DSC [3] Kinetic Analysis: Simple nth order kinetic models on DSC data [3] | [3] | | 2,2'-Azobis[2-(2-imidazolin-2-yl)propane] Dihydrochloride (AIBI) | • Atmosphere: Not Specified [4] | • Reaction Onset: ~160 °C [4] • Activation Energy (Eₐ): ~150 kJ/mol [4] | Techniques: TG, DSC [4] Kinetic Analysis: Flynn-Wall-Ozawa (FWO) isoconversional method [4] | [4] | | Phenolic Azo Dyes (e.g., L1-L4) | • Atmosphere: Not Specified [5] | • Decomposition Temp.: ~260-300 °C [5] | Techniques: Thermal analysis (method not specified) [5] | [5] |
For researchers looking to replicate or understand these studies, here is a detailed breakdown of the key methodologies used.
Thermal Analysis Core Techniques
Kinetic Analysis Methods
Photosensitivity Testing Protocol
The workflow for a typical thermal hazard assessment, incorporating these protocols, is summarized below.
A free radical is a chemical species containing an unpaired electron in its atomic orbital, making it highly reactive and generally unstable [1]. The efficiency of a compound to act as a free radical (e.g., in a chain reaction) or as a free radical scavenger (antioxidant) is heavily influenced by its inherent stability.
Key factors that stabilize free radicals include [2]:
To objectively compare the performance of different antioxidants or radical species, researchers employ a range of experimental methods. The table below summarizes key quantitative assays and the type of data they generate.
| Method | Measured Parameter | Application Example |
|---|---|---|
| Bond Dissociation Energy (BDE) Analysis [2] | Energy required for homolytic bond cleavage (in kcal/mol) | Measure C-H bond strength; weaker bonds indicate more stable resultant radicals. |
| Radical Scavenging Assays [3] [4] | Scavenging activity, IC50 value | Assess compound's ability to neutralize stable radical species (e.g., DPPH). |
| Inhibition of Lipid Peroxidation [5] | Concentration of oxidation products (e.g., malondialdehyde) | Evaluate protection of membrane lipids from radical-induced oxidation in model systems. |
| Cell-based Oxidative Stress Models [3] | Cell viability, markers of oxidative damage | Measure protection against induced stress in cultured cells; provides preliminary biological data. |
The following diagram illustrates a generalized workflow that integrates these methods for a systematic validation of free radical efficiency, from chemical stability to functional biological activity.
Free radicals are not merely damaging agents; at controlled levels, they function as crucial signaling molecules. The efficiency of a free radical scavenger can therefore be assessed by its ability to modulate these redox signaling pathways. The diagram below outlines the primary pathways involved in the cellular response to oxidative stress.
The table below summarizes the core technologies and configurations of four biosensor platforms commonly used for determining high-affinity antibody-antigen binding kinetics and affinity [1].
| Platform Name | Core Technology | Key Feature | Throughput (Interactions per Cycle) |
|---|---|---|---|
| Biacore T100 | Surface Plasmon Resonance (SPR) | Four flow cells with a serial flow configuration [1]. | Information missing |
| ProteOn XPR36 | Surface Plasmon Resonance (SPR) | 6x6 crisscross microfluidic channel enabling "one-shot" kinetics [1]. | 36 [1] |
| IBIS MX96 | SPR Imaging (SPRi) | Multiplex array printing and detection with a spatial orientation feature [1]. | 96 [1] |
| Octet RED384 | Bio-Layer Interferometry (BLI) | Fiber-optic biosensors that are immersed in analyte solutions; fluidics-free [1]. | 16 (up to 16 sensors simultaneously) [1] |
The following section outlines the general methodology for kinetic characterization, with platform-specific notes. The protocols assume the use of high-quality, purified reagents, such as monoclonal antibodies (mAbs) and an antigen like human proprotein convertase subtilisin kexin type 9 (PCSK9) [1].
The goal is to attach a ligand (e.g., an antibody) to the sensor surface in a uniform and stable manner.
This cycle is repeated for a series of analyte concentrations.
The following diagram illustrates the core experimental workflow shared across these platforms.
The following tables summarize the key properties and performance data of V-65 alongside other common initiators.
Table 1: Fundamental Properties of Azo Initiators
| Property | V-65 [1] [2] | AIBN (Common Alternative) [1] | V-65B (Variant) [1] |
|---|---|---|---|
| Chemical Name | 2,2'-Azobis(2,4-dimethylvaleronitrile) [2] | 2,2'-Azobis(2-methylpropionitrile) | 2,2'-Azobis(2,4-dimethylvaleronitrile) |
| CAS RN | 4419-11-8 [1] [2] | 78-67-1 | Information Missing |
| Molecular Formula | C₁₄H₂₄N₄ [1] | C₈H₁₂N₄ | C₁₄H₂₄N₄ |
| Molecular Weight | 248.37 g/mol [1] [2] | 164.21 g/mol | 248.37 g/mol |
| 10-hour Half-life Temp. | 51 °C (in Toluene) [1] [2] | ~61 °C (approx. 10°C higher) [1] | ~51 °C (similar) [1] |
| Appearance | White, crystalline powder [1] | White, crystalline powder | Information Missing |
| Melting Point | 45 - 70 °C (with decomposition) [1] [2] | Information Missing | Information Missing |
| Self-accelerating Decomposition Temp. (SADT) | 30 °C [2] | Information Missing | Information Missing |
Table 2: Kinetic Parameters and Solubility Data
| Category | Parameter | V-65 [1] | V-65B [1] |
|---|---|---|---|
| Kinetic Parameters | Activation Energy (ΔEa) | 28.97 kcal/mol (121.2 kJ/mol) | 29.11 kcal/mol (121.8 kJ/mol) |
| Frequency Factor (Ln A) | 34.18 | 34.41 | |
| Half-life in Toluene | 50.0 °C | 680 min | 672 min |
| 70.0 °C | 49 min | 48 min | |
| Solubility (w/w at 20°C) | Toluene | 72.0% | 150.0% |
| Acetone | 50.0% | 69.7% | |
| Methanol | 14.3% | 44.5% | |
| n-Hexane | 4.0% | 10.0% |
Key Performance Advantages:
While full, standalone experimental protocols for comparing V-65 to other initiators are not provided in the search results, the following information can guide your experimental design.
Decomposition Mechanism Azo initiators like V-65 decompose thermally through a first-order reaction, generating two carbon-centered radicals and nitrogen gas. The diagram below illustrates this mechanism and its role in initiating polymer chain growth.
Key Experimental Considerations from Literature
A substance's solubility is fundamentally governed by the principle of "like dissolves like," which depends on the total intermolecular stickiness or van der Waals forces between molecules [1]. The Hildebrand Solubility Parameter (δ) is a key numerical value used to predict solubility behavior. It is derived from the cohesive energy density of a substance, which in turn comes from its heat of vaporization [1].
The field has evolved from empirical models to advanced data-driven approaches. The table below compares the key characteristics of these methods.
| Feature | Traditional & Physics-Based Models | Modern Data-Driven Models (e.g., FASTSOLV) |
|---|---|---|
| Core Approach | Group additivity; Thermodynamic cycles (e.g., COSMO-RS); Hildebrand solubility parameters [3]. | Machine Learning on large chemical databases (e.g., BigSolDB) [3]. |
| Primary Data Input | Pre-defined molecular groups; Pre-calculated physical properties. | Molecular structures of solute and solvent; Temperature [3]. |
| Typical Output | Estimated (\log_{10}S) (S in mol/L) | Predicted (\log_{10}S) for arbitrary temperatures [3]. |
| Key Advantage | Well-established; Provides physicochemical insight. | High speed and accuracy; Excellent at extrapolating to new, unseen solutes [3]. |
| Main Limitation | Limited generalizability; Lower accuracy for novel compounds; Computationally expensive (some methods) [3]. | Performance is bounded by the quality and noise in experimental training data (aleatoric limit) [3]. |
| Best Suited For | Initial, theoretical solubility screening. | High-throughput screening in drug discovery and synthetic process design [3]. |
A significant challenge in the field, as highlighted by recent research, is the aleatoric limit. This refers to the inherent, irreducible error in solubility prediction caused by variability in experimental measurements between different laboratories, which is typically between 0.5 and 1.0 log units [3]. This means that even a perfect model could not predict solubility more accurately than this limit on existing datasets.
The following diagram illustrates a generalized workflow for applying these methods in a research setting, such as for pre-screening solvents in drug development.
The table below summarizes key physical and kinetic parameters for ADVN, as provided by its manufacturer [1].
| Parameter | Value |
|---|---|
| Chemical Name | 2,2'-Azobis(2,4-dimethylvaleronitrile) |
| CAS RN | 4419-11-8 |
| Molecular Formula | C₁₄H₂₄N₄ |
| Molecular Weight | 248.37 g/mol |
| Activation Energy (Eₐ) | 117.8 kJ/mol |
| Frequency Factor (ln A) | 32.94 |
| 10-hour Half-Life Temperature (in Toluene) | 51 °C |
| Melting Point | 45 - 70 °C (decomposes) |
| Solubility | Insoluble in water; soluble in benzene, acetone, ether, DMF, toluene, methanol |
The reported activation energy for ADVN is typically determined through kinetic analysis of its thermal decomposition. Below is a general workflow for such experiments, which can be adapted for validating and comparing different initiators.
The core of the validation lies in applying the Arrhenius equation to experimental data [2] [3]: [ k = Ae^{(-E_a/RT)} ] where:
k is the rate constantA is the pre-exponential factorEₐ is the activation energyR is the universal gas constantT is the temperature in KelvinCommon experimental and data processing techniques include:
The provided data for ADVN offers a foundational benchmark [1]. For a rigorous comparison, you would need to source equivalent kinetic parameters (Eₐ, A, half-life temperature) for other common oil-soluble initiators like AIBN, V-40, or V-50.
Flammable;Irritant;Environmental Hazard